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  • Product: (2-Phenylpropyl)(propan-2-yl)amine hydrochloride
  • CAS: 1158512-24-3

Core Science & Biosynthesis

Foundational

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride Introduction (2-Phenylpropyl)(propan-2-yl)amine hydrochloride is a secondary amine belonging to the broader class...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride

Introduction

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride is a secondary amine belonging to the broader class of phenylalkylamines. Its core structure, 2-phenylpropylamine, is a positional isomer of amphetamine, a compound with well-documented central nervous system (CNS) stimulant properties.[1][2] This structural similarity suggests that (2-Phenylpropyl)(propan-2-yl)amine and its salts may exhibit interesting pharmacological activities, making them subjects of interest for researchers in medicinal chemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the chemical properties of its hydrochloride salt, offering insights into its structure, synthesis, analytical characterization, and inferred biological activity based on its structural analogues.

Chemical Identity and Nomenclature

A clear understanding of a compound's identity is fundamental to any scientific investigation. This section details the nomenclature and structural representation of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride.

  • IUPAC Name: N-isopropyl-2-phenylpropan-1-amine hydrochloride

  • Common Name: (2-Phenylpropyl)(propan-2-yl)amine hydrochloride

  • CAS Number: 125453-50-1 (for the free base)[3]

  • Molecular Formula: C₁₂H₂₀ClN

  • Molecular Weight: 213.75 g/mol

The structure consists of a 2-phenylpropyl backbone with a propan-2-yl (isopropyl) group attached to the nitrogen atom. The hydrochloride salt is formed by the protonation of the secondary amine by hydrochloric acid.

Caption: Structure of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for different applications. The data for the free base is presented below, with properties for the hydrochloride salt inferred.

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
Molecular Formula C₁₂H₁₉NC₁₂H₂₀ClN[3]
Molecular Weight 177.29 g/mol 213.75 g/mol [3]
Appearance Likely a colorless oilLikely a white crystalline solidInferred
Solubility Soluble in organic solventsSoluble in water and alcoholsInferred
Purity ≥95.0% (commercially available)Dependent on synthesis and purification[3]
InChI Key ZZRSCWSJSHLFSI-UHFFFAOYSA-NInferred[3]

The hydrochloride salt form is generally preferred in research and pharmaceutical development due to its increased water solubility and stability as a crystalline solid, which simplifies handling, formulation, and purification.

Synthesis and Manufacturing

While specific synthesis routes for (2-Phenylpropyl)(propan-2-yl)amine hydrochloride are not extensively published, plausible methods can be derived from established organic chemistry principles for similar molecules.[4] A highly probable and efficient method is the reductive amination of 1-phenyl-2-propanone (P2P).

Proposed Synthetic Pathway: Reductive Amination

This two-step process involves the formation of an imine intermediate followed by its reduction to the target secondary amine.

  • Imine Formation: 1-Phenyl-2-propanone is reacted with isopropylamine (propan-2-yl)amine. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the formation of the N-isopropyl-1-phenylpropan-2-imine intermediate.

  • Reduction: The resulting imine is then reduced to the secondary amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ over a Palladium catalyst).

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrochloric acid to precipitate the (2-Phenylpropyl)(propan-2-yl)amine hydrochloride salt.

Synthesis_Workflow P2P 1-Phenyl-2-propanone (P2P) Imine_Formation Step 1: Imine Formation (Acid Catalyst, Water Removal) P2P->Imine_Formation Isopropylamine Isopropylamine Isopropylamine->Imine_Formation Imine N-isopropyl-1-phenylpropan-2-imine (Intermediate) Imine_Formation->Imine Reduction Step 2: Reduction (e.g., NaBH4 or H2/Pd) Imine->Reduction Free_Base (2-Phenylpropyl)(propan-2-yl)amine (Free Base) Reduction->Free_Base Salt_Formation Step 3: Salt Formation (HCl in Ether/Isopropanol) Free_Base->Salt_Formation Final_Product (2-Phenylpropyl)(propan-2-yl)amine HCl (Final Product) Salt_Formation->Final_Product

Caption: Proposed synthetic workflow via reductive amination.

An alternative route involves the nucleophilic substitution of a suitable precursor, such as 2-phenylpropyl tosylate, with isopropylamine.[4] This SN2 reaction would also yield the target amine. The choice of synthetic route depends on factors such as starting material availability, desired yield, and scalability.

Analytical Methodologies

Accurate identification and quantification are critical for research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed structural information, confirming the connectivity of the phenyl, propyl, and isopropyl groups. The integration of proton signals would confirm the ratio of protons in different parts of the molecule.

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique would confirm the molecular weight of the free base (m/z 177.29) and provide a characteristic fragmentation pattern for structural elucidation.

  • Infrared (IR) Spectroscopy: IR analysis would show characteristic peaks for N-H stretching (in the salt form, this would be a broad peak around 2400-3000 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and aromatic C=C bending.

Chromatographic Separation
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the compound from impurities and confirming its identity. Dynamic headspace GC-MS has been used for analyzing trace impurities in related compounds.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis, particularly for monitoring reaction progress and assessing the purity of the final product.

Quantitative Analysis

For quantification in pharmaceutical formulations or biological matrices, methods like UV-Vis spectrophotometry could be developed, similar to those used for phenylpropanolamine HCl.[6][7] This would involve creating a calibration curve from standards of known concentration and measuring the absorbance of the unknown sample.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Raw Sample Extraction Extraction / Dissolution (e.g., in Methanol/Water) Sample->Extraction GCMS GC-MS (Separation & Identification) Extraction->GCMS HPLC HPLC (Purity & Quantification) Extraction->HPLC NMR NMR (Structural Confirmation) Extraction->NMR Structure Structure Verification GCMS->Structure Purity Purity Assessment HPLC->Purity Concentration Quantification HPLC->Concentration NMR->Structure

Caption: General workflow for chemical analysis and characterization.

Inferred Pharmacology and Toxicology

Mechanism of Action

The core structure, 2-phenylpropylamine, is a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that modulates the activity of monoamine systems, including dopamine, norepinephrine, and serotonin. Activation of TAAR1 generally leads to a decrease in the firing rate of monoaminergic neurons and can influence the activity of monoamine transporters.

Given that (2-Phenylpropyl)(propan-2-yl)amine is an N-isopropyl derivative of 2-phenylpropylamine, it is highly probable that it also acts as a TAAR1 agonist. Furthermore, like many phenylalkylamines, it may also act as a monoamine reuptake inhibitor or releasing agent, potentially increasing the synaptic concentrations of dopamine and norepinephrine.[8]

Potential Effects

Based on its inferred mechanism, the compound could exhibit CNS stimulant effects, such as increased alertness, energy, and euphoria. Its potential as a catecholaminergic activity enhancer (CAE) could be a subject of research for conditions like depression or ADHD.[8]

Toxicology

The toxicological profile is unknown. However, compounds that significantly increase catecholamine levels can pose risks of cardiovascular side effects (e.g., hypertension, tachycardia) and neurotoxicity at high doses. The GHS classification for the parent amine, 2-phenylpropylamine, indicates it can cause severe skin burns and eye damage.[2] Similar precautions should be taken when handling the N-isopropyl derivative and its hydrochloride salt.

Safety and Handling

Given the hazardous nature of the related primary amine, appropriate safety measures are essential.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials. Keep the container tightly sealed.

Conclusion

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride is a research chemical with a structural framework that suggests potential as a modulator of monoaminergic systems, likely through interaction with TAAR1. While empirical data on this specific compound is scarce, this guide has outlined its fundamental chemical properties, plausible synthetic routes, and analytical methodologies based on established chemical principles and data from closely related analogues. Further research is necessary to fully characterize its physicochemical properties, validate its synthesis, and definitively determine its pharmacological and toxicological profile.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-phenyl-propylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11398, 2-Phenylpropylamine. Retrieved from [Link]

  • Darwish, I. A., Hussein, S. A., Mahmoud, A. M., & Hassan, A. I. (2014). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. Tropical Journal of Pharmaceutical Research, 13(1), 123-129.
  • Google Patents. (n.d.). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. (CN105085278A).
  • Wikipedia. (n.d.). Phenylpropylaminopentane. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (2025, July 15). Forensic Chemistry Study: Analysis of Phenylpropanolamine Hydrochloride in Urine by UV-Vis Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2016, April 27). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride

This guide provides a comprehensive technical overview for the synthesis of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride, a compound of significant interest in pharmaceutical development. The document is structured t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for the synthesis of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride, a compound of significant interest in pharmaceutical development. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic pathways, the causality behind experimental choices, and the necessary protocols for validation and characterization.

Strategic Overview: Reductive Amination as the Core Pathway

The most industrially viable and widely documented method for synthesizing (2-Phenylpropyl)(propan-2-yl)amine, commonly known as Phentermine, is through the reductive amination of phenyl-2-propanone (P2P). This strategy involves a two-step sequence within a single pot: the condensation of a ketone (P2P) with a primary amine (isopropylamine) to form an intermediate imine, which is then immediately reduced to the target secondary amine.

The elegance of this pathway lies in its efficiency and convergence. The choice of reducing agent is critical and dictates the specific reaction conditions. Key methodologies include:

  • Catalytic Hydrogenation: A classic and clean method employing a metal catalyst (e.g., Platinum or Palladium) and hydrogen gas. This approach is highly effective and forms the basis of the foundational patented synthesis.

  • Hydride-Based Reduction: The use of chemical reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) offers an alternative that avoids high-pressure hydrogenation equipment.

  • Leuckart-Wallach Reaction: This classical method uses formic acid or its derivatives (like ammonium formate) as both the reducing agent and, in some variations, the nitrogen source.

This guide will focus on the catalytic hydrogenation route, as it represents the original and a highly efficient method for this specific transformation.

Primary Synthesis Pathway: From Phenyl-2-Propanone to Phentermine HCl

The synthesis can be logically dissected into three main stages: the preparation of the key ketone precursor, the core reductive amination reaction, and the final salt formation and purification.

Stage 1: Synthesis of Phenyl-2-Propanone (P2P)

The quality and availability of the starting ketone, phenyl-2-propanone (P2P), are paramount. While commercially available, understanding its synthesis is crucial for process control. A common laboratory and industrial method involves the acylative decarboxylation of phenylacetic acid.

Reaction: Phenylacetic Acid → Phenyl-2-propanone

This transformation is often accompanied by side reactions that can produce impurities like 1,3-diphenyl-2-methylpropene and enol acetates.[1] Therefore, purification of the crude P2P by vacuum distillation is a critical step to prevent the formation of downstream impurities in the final product.

Stage 2: Reductive Amination of P2P with Isopropylamine

This is the core transformation, creating the target amine. The foundational method involves the catalytic hydrogenation of P2P in the presence of isopropylamine.

Reaction: Phenyl-2-propanone + Isopropylamine --(H₂, Catalyst)--> (2-Phenylpropyl)(propan-2-yl)amine

Causality and Mechanistic Insight:

The reaction proceeds via a well-established mechanism. First, the nucleophilic isopropylamine attacks the electrophilic carbonyl carbon of P2P. This is followed by dehydration to form a transient N-isopropyl-1-phenylpropan-2-imine intermediate. This imine is then immediately reduced in situ by catalytic hydrogenation. The platinum catalyst (e.g., Platinum (IV) oxide, PtO₂) provides a surface for the adsorption of both the imine and hydrogen gas, facilitating the addition of hydrogen across the C=N double bond to yield the final secondary amine.

Experimental Protocol: Catalytic Hydrogenation

This protocol is based on the principles outlined in the foundational synthesis of related structures.[2]

  • Reactor Setup: To a suitable high-pressure hydrogenation apparatus, charge phenyl-2-propanone (1.0 eq), isopropylamine (1.5-2.0 eq), and a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂, Adams' catalyst), typically 1-5 mol% relative to the P2P.

  • Hydrogenation: Seal the reactor and purge with nitrogen gas before introducing hydrogen gas. Pressurize the reactor to approximately 3-4 atmospheres (atm).

  • Reaction Execution: Initiate vigorous agitation and heat the mixture. The reaction is typically run until the theoretical amount of hydrogen has been consumed, which can be monitored by a drop in pressure.

  • Work-up: After cooling and carefully venting the reactor, the catalyst is removed by filtration (e.g., through a pad of Celite). The solvent and excess isopropylamine are removed from the filtrate under reduced pressure to yield the crude phentermine free base as an oil.

Stage 3: Hydrochloride Salt Formation and Purification

For pharmaceutical applications, the amine free base is converted to its hydrochloride salt to improve stability, handling, and solubility.

Reaction: (2-Phenylpropyl)(propan-2-yl)amine + HCl → (2-Phenylpropyl)(propan-2-yl)amine hydrochloride

Causality and Mechanistic Insight:

This is a simple acid-base reaction. The lone pair of electrons on the nitrogen atom of the amine acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid. The resulting ammonium salt is ionic and typically a crystalline solid, which facilitates its purification by recrystallization.

Experimental Protocol: Salt Formation and Purification

  • Dissolution: Dissolve the crude phentermine free base oil obtained from Stage 2 in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.

  • Precipitation: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., concentrated HCl in isopropanol or by bubbling dry hydrogen chloride gas) while stirring until the solution is acidic.[3] A white precipitate of phentermine hydrochloride will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Purification: The crude hydrochloride salt can be further purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/water mixture, to achieve the desired pharmaceutical purity.[4]

  • Drying: Dry the purified crystals under vacuum to yield the final (2-Phenylpropyl)(propan-2-yl)amine hydrochloride.

Data Summary Table

StepKey ReactantsKey Reagents/CatalystTypical ConditionsExpected Outcome
P2P Synthesis Phenylacetic acidAcetic anhydride, BaseRefluxPhenyl-2-propanone (P2P)
Reductive Amination P2P, IsopropylaminePtO₂, H₂ gas, Ethanol3-4 atm H₂, HeatPhentermine (free base)
Salt Formation Phentermine (free base)HCl, Diethyl Ether0 °C to RTPhentermine HCl (solid)

Synthesis Workflow Diagram

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination cluster_2 Stage 3: Salt Formation & Purification PAA Phenylacetic Acid P2P Phenyl-2-Propanone (P2P) PAA->P2P Acetic Anhydride P2P_in Phenyl-2-Propanone Imine Imine Intermediate P2P_in->Imine IPA Isopropylamine IPA->Imine Phen_FB Phentermine Free Base Imine->Phen_FB H₂ / PtO₂ Phen_FB_in Phentermine Free Base Phen_HCl (2-Phenylpropyl)(propan-2-yl)amine HCl Phen_FB_in->Phen_HCl HCl / Ether caption Overall synthesis workflow for Phentermine HCl.

Sources

Foundational

Whitepaper: In-Vitro Neurotoxicity of N-Isopropylbenzylamine (N-IPBA): Mechanistic Insights and Methodological Frameworks

Executive Summary N-Isopropylbenzylamine (N-IPBA), a structural isomer of methamphetamine, has proliferated globally as an illicit adulterant and substitute[1]. While initially considered a pharmacologically inert diluen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropylbenzylamine (N-IPBA), a structural isomer of methamphetamine, has proliferated globally as an illicit adulterant and substitute[1]. While initially considered a pharmacologically inert diluent, emerging clinical reports of severe headaches, cognitive confusion, and atypical physiological responses have necessitated rigorous toxicological profiling[2]. As a Senior Application Scientist, I present this technical guide to dissect the in-vitro neurotoxic mechanisms of N-IPBA. By leveraging dopaminergic and neuronal cell line models (SN4741, SH-SY5Y, and PC12), we establish a self-validating framework that identifies the neuronal nitric oxide synthase (nNOS) pathway as the primary driver of N-IPBA-induced cytotoxicity[3].

Cytotoxicity Profile in Neuronal Models

To accurately model human neurotoxicity, it is imperative to select cell lines that express relevant monoaminergic machinery.

  • SH-SY5Y (Human Neuroblastoma): Provides a robust model for human dopaminergic neurons.

  • PC12 (Rat Pheochromocytoma): Offers insights into neurosecretion and catecholamine synthesis.

  • SN4741 (Mouse Substantia Nigra-derived): A highly specific model for central dopaminergic neurons.

When exposed to N-IPBA for 24 hours, all three cell lines exhibit a concentration-dependent decrease in cell viability[2]. The half-maximal inhibitory concentrations (IC50) fall within the low millimolar range, confirming that N-IPBA is not biologically inert but possesses intrinsic neurotoxic properties[3].

Table 1: Quantitative Cytotoxicity of N-IPBA (24h Exposure)
Cell LineOrigin / CharacteristicsIC50 Value (mM)Primary Toxicological Observation
SN4741 Mouse Substantia Nigra~1.0 - 3.0 mMDose-dependent viability reduction[3]
SH-SY5Y Human Neuroblastoma~1.0 - 3.0 mMDose-dependent viability reduction[3]
PC12 Rat Pheochromocytoma~1.0 - 3.0 mMDose-dependent viability reduction[3]

Mechanism of Action: The nNOS-NO Axis

The causality behind N-IPBA's cytotoxicity is rooted in oxidative and nitrosative stress. Experimental data reveals that N-IPBA time- and concentration-dependently upregulates the expression of neuronal nitric oxide synthase (nNOS)[3].

The Cascade:

  • Target Activation: N-IPBA exposure triggers an anomalous upregulation of nNOS in neuronal cells[3].

  • Nitric Oxide Accumulation: Enhanced nNOS activity leads to a massive intracellular surge of nitric oxide (NO)[2].

  • Cellular Demise: The excess NO generates reactive nitrogen species (RNS), culminating in mitochondrial dysfunction, macromolecular damage, and ultimately, apoptosis or necrosis[4].

Self-Validating Proof of Concept: To prove that nNOS is the definitive causal agent rather than a bystander, researchers utilized 7-nitroindazole , a highly specific nNOS inhibitor[3]. Pre-treatment with 7-nitroindazole significantly attenuated the intracellular NO surge and rescued the cells from N-IPBA-induced death[2]. This pharmacological rescue serves as a self-validating control, cementing the nNOS-NO axis as the primary mechanism of action.

G NIPBA N-IPBA Exposure nNOS nNOS Upregulation NIPBA->nNOS Concentration Dependent NO Intracellular NO Accumulation nNOS->NO Enzymatic Synthesis RNS Reactive Nitrogen Species (RNS) NO->RNS Death Neuronal Cell Death RNS->Death Oxidative/Nitrosative Stress Inhibitor 7-Nitroindazole (nNOS Inhibitor) Inhibitor->nNOS Blocks

Caption: Signaling cascade of N-IPBA-induced neurotoxicity and targeted pharmacological rescue.

Standardized Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step workflows outline the core assays required to investigate N-IPBA toxicity.

Protocol 1: Cell Viability Assessment via MTT Assay

Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. It is chosen as a reliable, high-throughput proxy for cellular metabolic activity and viability.

Step-by-Step Workflow:

  • Cell Seeding: Plate SH-SY5Y, PC12, or SN4741 cells in 96-well plates at a density of 1×104 cells/well in an appropriate complete medium (e.g., DMEM supplemented with 10% FBS). Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation: Dissolve N-IPBA in a sterile vehicle (e.g., DMSO or saline). Ensure the final DMSO concentration in the well remains <0.1% to avoid confounding solvent toxicity. Prepare serial dilutions ranging from 0.1 mM to 10 mM.

  • Treatment: Aspirate the old medium and apply the N-IPBA dilutions. Include a vehicle control and a positive neurotoxic control (e.g., Methamphetamine)[2]. Incubate for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the intracellular crystals. Shake the plate on an orbital shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage relative to the vehicle control.

Protocol 2: Intracellular NO Measurement and Pharmacological Rescue

Rationale: Validating the nNOS pathway requires direct quantification of NO and demonstrating that inhibiting the nNOS enzyme reverses the toxic phenotype.

Step-by-Step Workflow:

  • Pre-treatment (The Rescue): Seed cells as described in Protocol 1. One hour prior to N-IPBA exposure, pre-treat the designated rescue wells with 7-nitroindazole (e.g., 10-50 µM)[3].

  • N-IPBA Challenge: Add N-IPBA at its established IC50 concentration (e.g., 2 mM) to both pre-treated and non-pre-treated wells. Incubate for 24 hours.

  • Fluorescent Probing: Wash cells with PBS and load with DAF-FM DA (4-Amino-5-Methylamino-2',7'-Difluorofluorescein Diacetate), a highly sensitive and specific fluorescent probe for NO. Incubate for 30 minutes at 37°C.

  • Washing and Maturation: Wash cells thoroughly with PBS to remove excess probe. Incubate in fresh buffer for an additional 15 minutes to allow complete de-esterification of the intracellular diacetate groups.

  • Detection: Measure fluorescence (Excitation: 495 nm, Emission: 515 nm) using a fluorescence microplate reader or visualize via confocal microscopy.

  • Data Interpretation: A significant reduction in fluorescence in the 7-nitroindazole + N-IPBA group compared to the N-IPBA alone group confirms nNOS-dependent NO generation[2].

Workflow Seed 1. Seed Neuronal Cell Lines Pretreat 2. Pre-treat with 7-Nitroindazole Seed->Pretreat Treat 3. N-IPBA Challenge (24h) Seed->Treat Control Pathway Pretreat->Treat Assay 4. DAF-FM DA NO Probe Treat->Assay Read 5. Fluorescence Quantification Assay->Read

Caption: Experimental workflow for validating nNOS-dependent intracellular NO generation.

Conclusion

The identification of N-isopropylbenzylamine as a neurotoxic agent fundamentally shifts our understanding of illicit drug adulterants. Far from being a benign filler, N-IPBA actively disrupts neuronal homeostasis through the nNOS-NO pathway, inducing severe oxidative stress and cell death at millimolar concentrations[3]. For drug development and forensic toxicology professionals, establishing these self-validating in-vitro protocols is critical for evaluating the full pharmacological and toxicological impact of emerging structural analogs.

References

  • Xu, P., Li, H., Qiu, Q., Xiao, X., Qiu, Y., Li, X., Wang, Y., Zhou, W., Shen, H., & Cui, W. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. URL: [Link]

  • Lai, et al. (2023). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. Addiction Biology. URL: [Link]

  • Wikipedia Contributors. (2023). Isopropylbenzylamine. Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Exploratory

Whitepaper: Pharmacological and Toxicological Profiling of N-Isopropylbenzylamine (N-IPBA)

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals Executive Summary N-Isopropylbenzylamine (N-IPBA) has emerged globally as a prevalent adulterant a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Toxicologists, and Drug Development Professionals

Executive Summary

N-Isopropylbenzylamine (N-IPBA) has emerged globally as a prevalent adulterant and structural mimic of methamphetamine (METH). While historically dismissed as a biologically inert cutting agent, recent pharmacological profiling reveals that N-IPBA possesses distinct neurotoxic and reinforcing properties. This technical guide synthesizes the latest empirical data to define the biological activity of N-IPBA, detailing its mechanisms of cellular toxicity, behavioral pharmacology, and abuse liability.

Introduction: Structural Mimicry and Receptor Ambiguity

N-IPBA ( C10​H15​N ) is a chain isomer of methamphetamine. However, minor structural deviations dictate profound pharmacological differences. Unlike METH, which features an alpha-methyl group that protects against monoamine oxidase (MAO) degradation and facilitates high-affinity reversal of the dopamine transporter (DAT), N-IPBA possesses an isopropyl substitution on the amine nitrogen.

This steric bulk alters its binding kinetics, significantly reducing its potency as a classical psychostimulant. Yet, clinical reports of N-IPBA exposure indicate adverse effects—such as severe headaches, confusion, and dermal lesions—that diverge from classical METH toxidromes[1]. To understand these phenomena, we must transition from structural assumptions to empirical, self-validating biological models.

In Vitro Neurotoxicity: The nNOS/NO Axis

To accurately assess the neurotoxic liability of N-IPBA, we must look beyond basic viability assays and identify the exact enzymatic pathways triggered by exposure. Recent studies utilizing dopaminergic (SN4741) and neuroblastoma (SH-SY5Y) cell lines have isolated the primary driver of N-IPBA cytotoxicity: the upregulation of neuronal nitric oxide synthase (nNOS)[2].

Quantitative Toxicity Profile

Table 1: Comparative In Vitro Toxicity Metrics

MetricN-Isopropylbenzylamine (N-IPBA)Methamphetamine (METH)
Target Cell Lines SN4741, SH-SY5Y, PC12SN4741, SH-SY5Y, PC12
IC50 (24h exposure) ~1.0 - 3.0 mM~1.0 - 2.5 mM
Primary Toxic Mechanism nNOS upregulation, NO accumulationROS generation, Dopamine oxidation
Rescue Agent 7-nitroindazole (nNOS inhibitor)Antioxidants, DAT inhibitors
Experimental Protocol: High-Throughput Cytotoxicity & NO Quantification

As scientists, we must design protocols that are self-validating. The following workflow utilizes a targeted inhibitor to prove causality; if toxicity is purely osmotic or non-specific, the inhibitor will fail to rescue the cellular phenotype.

  • Cell Culture & Seeding: Seed SN4741 or SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well. Rationale: Ensures cells are in the exponential growth phase, maximizing metabolic sensitivity to toxic insults.

  • Inhibitor Pre-treatment (The Validation Step): Pre-incubate designated control wells with 10 μ M 7-nitroindazole (a highly specific nNOS inhibitor) for 1 hour.

  • Compound Exposure: Treat cells with a concentration gradient of N-IPBA (0.1 mM to 10 mM) for 24 hours[2]. Rationale: Establishes a definitive dose-response curve to calculate precise IC50 values.

  • Viability Quantification (MTT Assay): Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and measure absorbance at 570 nm.

  • Intracellular NO Imaging: In parallel wells, load cells with 5 μ M DAF-FM diacetate (a fluorescent NO probe) for 30 minutes. Quantify fluorescence (Ex: 495 nm / Em: 515 nm).

  • Data Synthesis: Correlate the reduction in NO fluorescence in 7-nitroindazole-treated wells with the rescue of cell viability. This directly validates that N-IPBA-induced cell death is causally linked to NO accumulation[2].

G A N-IPBA Exposure (1-3 mM) B nNOS Upregulation (Enzyme Activation) A->B C Intracellular NO Accumulation B->C D Neuronal Cell Death (SN4741, SH-SY5Y) C->D E 7-Nitroindazole (nNOS Inhibitor) E->B

N-IPBA induced neurotoxicity pathway via nNOS activation and NO accumulation.

In Vivo Behavioral Pharmacology & Abuse Liability

While in vitro data proves N-IPBA is neurotoxic, forensic and clinical fields must understand its abuse liability. Simple locomotor assays are insufficient; a drug may cause hyperactivity without being addictive. Therefore, we rely on Intravenous Self-Administration (IVSA) coupled with behavioral economics to measure the essential value (demand elasticity) of the reinforcer[3].

Pharmacological Efficacy Profile

Table 2: In Vivo Pharmacological Efficacy (Rodent Models)

Behavioral AssayN-IPBA Threshold / EffectMETH Threshold / Effect
Conditioned Place Preference 3 mg/kg (Significant CPP)1 mg/kg (Significant CPP)
Locomotor Sensitization 10 mg/kg (Delayed/Attenuated)1 mg/kg ( Rapid/Robust )
Self-Administration (FR1) 1.0 mg/kg/infusion (Acquired)0.05 - 0.1 mg/kg/infusion
Reinforcing Efficacy Lower (High demand elasticity)Higher (Low demand elasticity)
Experimental Protocol: Intravenous Self-Administration (IVSA) Paradigm

This protocol is a self-validating system because it utilizes an inverted U-shaped dose-response curve. A monotonic increase in lever pressing could indicate non-specific motor activation, but an inverted U-shape confirms specific reinforcing effects (satiety at higher doses)[3].

  • Surgical Catheterization: Implant a chronic indwelling catheter into the right jugular vein of the rodent subject, exteriorized at the mid-scapular region. Allow 7 days for recovery.

  • FR1 Acquisition Training: Place subjects in operant chambers. Reinforce active lever presses with a 1.0 mg/kg/infusion of N-IPBA under a Fixed Ratio 1 (FR1) schedule, paired with a cue light. Rationale: Establishes baseline operant conditioning and confirms the drug acts as a primary reinforcer[3].

  • Dose-Response Profiling: Once stable responding is achieved, vary the N-IPBA dose (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg/infusion) across sessions. Plot the responses to identify the peak of the inverted U-curve.

  • Behavioral Economic Demand Curve: Transition subjects to a Progressive Ratio (PR) schedule, exponentially increasing the number of lever presses required for a single infusion.

  • Data Synthesis: Calculate the demand elasticity ( α ). A higher α value for N-IPBA compared to METH mathematically proves that while N-IPBA is reinforcing, subjects are less willing to "pay a high price" (expend high effort) for it, indicating a lower overall abuse liability[3].

G S1 Jugular Catheterization S2 FR1 Training (1 mg/kg/inf) S1->S2 S3 Dose-Response Testing S2->S3 S4 Demand Elasticity Analysis S3->S4

Intravenous self-administration (IVSA) workflow for assessing abuse liability.

Conclusion

The classification of N-isopropylbenzylamine as a mere "inactive cutting agent" is scientifically obsolete. While its structural isomerism to methamphetamine allows it to evade certain forensic field tests, its biological activity is distinctly pathogenic. By upregulating nNOS and driving intracellular nitric oxide accumulation, N-IPBA induces targeted neurotoxicity[2]. Furthermore, while it possesses a lower reinforcing efficacy than METH, it successfully maintains operant self-administration behavior, confirming its independent abuse potential[3]. Drug development and toxicology professionals must account for these dual liabilities when evaluating polysubstance exposure in clinical settings.

References

  • N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro Source: PubMed (nih.gov) URL:[Link]

  • N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents Source: PubMed (nih.gov) URL:[Link]

  • What is n-iso? Source: The Level NZ (thelevel.org.nz) URL:[Link]

Sources

Foundational

Thermodynamic Solubility and Analytical Characterization of N-Isopropylbenzylamine Hydrochloride

A Technical Whitepaper for Research and Drug Development Professionals Executive Summary N-Isopropylbenzylamine hydrochloride (N-IPBA HCl) is a secondary amine salt frequently utilized as an intermediate in organic synth...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Research and Drug Development Professionals

Executive Summary

N-Isopropylbenzylamine hydrochloride (N-IPBA HCl) is a secondary amine salt frequently utilized as an intermediate in organic synthesis and pharmaceutical development[1]. Because it is a structural isomer of methamphetamine—sharing the identical molecular formula ( C10​H15​N ) and an almost indistinguishable crystalline appearance—it has gained significant relevance in forensic chemistry and analytical testing as a common adulterant or "mimic"[2],[3]. This whitepaper provides a rigorous examination of its solubility profile, analytical differentiation protocols, and in vitro cytotoxicity, grounded in validated, self-validating methodologies.

Physicochemical Properties & Solubility Matrix

Understanding the solubility of N-IPBA HCl is critical for its application in chemical synthesis, extraction workflows, and chromatographic separation[1].

Causality of the Solubility Profile: The hydrochloride salt formation protonates the secondary amine, creating an ionic crystal lattice. This lattice readily dissociates in high-dielectric-constant solvents (e.g., water, methanol) due to highly favorable ion-dipole interactions. Conversely, the compound remains entirely insoluble in non-polar aliphatic solvents like hexane because the weak London dispersion forces of the solvent cannot overcome the strong ionic bonds of the salt lattice[4].

Table 1: Core Physicochemical & Quantitative Solubility Data
PropertyData / Value
Compound Name N-Isopropylbenzylamine hydrochloride
CAS Number 18354-85-3 (HCl Salt) / 102-97-6 (Freebase)[1],[5]
Molecular Formula C10​H15​N⋅HCl [4]
Molecular Weight 185.69 g/mol (Salt) / 149.23 g/mol (Freebase)[1],[2]
Physical Form White crystalline powder or shards[2],[3]
High Solubility Water, Methanol, Ethanol[4]
Marginal Solubility Chloroform, Ethyl Acetate[6]
Insolubility Hexane, Non-polar alkanes[4]

Equilibrium Solubility Determination: Isothermal Shake-Flask Method

To generate reliable, reproducible solubility data for N-IPBA HCl across various solvent systems, we employ the Isothermal Shake-Flask Method [1].

Causality of Experimental Design: We select this method over dynamic dissolution techniques because it guarantees the system reaches a true thermodynamic equilibrium. By maintaining a strict thermostatic environment and introducing excess solid solute, we prevent the kinetic artifacts of supersaturation. This ensures the measured concentration reflects the absolute solubility limit of the hydrochloride salt in the chosen solvent, rather than a temporary kinetic state[1].

Step-by-Step Protocol
  • Solvent Preparation: Dispense 10.0 mL of the target analytical-grade solvent (e.g., methanol or water) into airtight glass vials[1].

  • Solute Addition: Incrementally add high-purity N-IPBA HCl to the solvent until a visible excess of undissolved solid remains, ensuring saturation[1].

  • Thermostatic Equilibration: Seal the vials and place them in a thermostatic shaker bath at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 24 to 48 hours[1].

  • Phase Separation: Remove the vials and centrifuge the suspension to separate the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove micro-particulates[1].

  • Quantitation: Dilute the filtered supernatant appropriately and quantify the dissolved N-IPBA HCl concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection[1].

ShakeFlask A Solid Solute Addition B Thermostatic Agitation (24h) A->B Excess solid C Phase Separation (Centrifugation) B->C Equilibrium D Supernatant Filtration (0.22µm) C->D E HPLC-UV Quantitation D->E Dilution

Workflow of the Isothermal Shake-Flask Method for thermodynamic solubility determination.

Chromatographic Differentiation: N-IPBA HCl vs. Methamphetamine

Because N-IPBA HCl and methamphetamine share the exact same molecular mass and exhibit nearly identical m/z 150.1 > 91.1 fragmentation pathways, standard mass spectrometry screening often yields false positives[2].

Causality of Column Selection: In developing a definitive HPLC-MS/MS method, stationary phase selection is paramount. Pentafluorophenyl (PFP) columns—commonly used for drug analysis—fail to separate these isomers because they rely heavily on π−π and dipole interactions, which do not sufficiently differentiate the aliphatic chains of the two molecules. Conversely, we mandate the use of a C18 column . The highly hydrophobic stationary phase of the C18 column relies purely on dispersive forces, successfully resolving the subtle steric differences between the branched isopropyl group of N-IPBA and the straight propyl chain of methamphetamine[2].

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dissolve the test sample in methanol using ultrasonic agitation to achieve a 1 mg/mL concentration. Filter through a 0.22 µm membrane and perform a 10-fold serial dilution to reach a working range of 10.0 ng/mL to 500.0 ng/mL[2].

  • Chromatographic Separation: Inject the sample into a high-performance liquid chromatography system (e.g., Shimadzu CBM-20A) equipped with a C18 column. Maintain the column temperature between 30–45 °C with a flow rate of 0.2–0.6 mL/min[2].

  • Mass Spectrometry: Utilize a tandem mass spectrometer (e.g., AB SCIEX 4000 QTRAP) equipped with an Electrospray Ionization (ESI) source[2].

  • Data Analysis: Monitor the characteristic ion pairs (m/z 150.1 > 91.1 and 150.1 > 57.3). Confirm identity by comparing the retention times and abundance ratios against pure analytical standards[2].

LCMS cluster_columns Stationary Phase Selection Sample Mixed Sample (N-IPBA & Meth) PFP PFP Column (π-π Interactions) Sample->PFP C18 C18 Column (Hydrophobic Dispersion) Sample->C18 Fail Co-elution (Unresolved) PFP->Fail Identical retention Success Baseline Separation (Resolved Isomers) C18->Success Steric differentiation MSMS ESI-MS/MS (m/z 150.1 > 91.1) Success->MSMS

Logical workflow demonstrating the necessity of C18 stationary phases for isomer resolution.

In Vitro Cytotoxicity Profiling (MTT Assay)

To evaluate the biological safety and neurotoxic potential of N-IPBA HCl, we utilize the MTT colorimetric assay on established neuronal cell lines (SH-SY5Y, PC12, and SN4741)[1],[6].

Causality of the Assay Mechanism: The MTT assay is predicated on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan crystal by NAD(P)H-dependent oxidoreductase enzymes present only in viable cells[1]. We utilize this specific colorimetric readout because it provides a self-validating, direct stoichiometric correlation between absorbance at 570 nm and the population of metabolically active neurons, effectively quantifying the concentration-dependent toxicity induced by N-IPBA HCl[1],[6].

Step-by-Step Protocol
  • Cell Culture: Seed neuronal cell lines (e.g., PC12 or SH-SY5Y) in 96-well plates using complete cell culture medium and incubate until 80% confluence is reached[1].

  • Compound Exposure: Treat the cells with N-IPBA HCl dissolved in medium at concentrations ranging from 0.3 mM to 10.0 mM for exactly 24 hours[6].

  • MTT Incubation: Remove the drug-containing medium, wash with Phosphate-Buffered Saline (PBS), and add MTT solution (5 mg/mL in PBS). Incubate for 4 hours at 37 °C[1].

  • Solubilization: Aspirate the MTT solution and add a solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the precipitated formazan crystals[1].

  • Absorbance Reading: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate the IC50​ values (Reported values: 1.49 mM for PC12; 3.47 mM for SH-SY5Y; 3.21 mM for SN4741)[6].

Sources

Exploratory

Discovery, Chemical Profiling, and Synthetic Utility of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride

Executive Summary (2-Phenylpropyl)(propan-2-yl)amine hydrochloride (CAS 1158512-24-3) is a highly specialized, sterically hindered secondary amine. Belonging to the broader class of β -methylated phenethylamines, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride (CAS 1158512-24-3) is a highly specialized, sterically hindered secondary amine. Belonging to the broader class of β -methylated phenethylamines, this compound is primarily leveraged as an advanced organic building block in medicinal chemistry[1]. By incorporating both a β -methyl group and an N-isopropyl substitution, the scaffold offers unique physicochemical properties, including enhanced lipophilicity, restricted conformational freedom, and profound resistance to oxidative deamination. This whitepaper details its structural rationale, physicochemical profile, and the self-validating synthetic protocols required for its preparation.

Historical Context & Structural Evolution

The history of (2-Phenylpropyl)(propan-2-yl)amine is rooted in the extensive structure-activity relationship (SAR) studies of the phenethylamine backbone, a core motif in neuropharmacology.

  • Endogenous Amines : Standard phenethylamines are rapidly metabolized by Monoamine Oxidase (MAO), limiting their systemic half-life.

  • β -Methylation : The introduction of a methyl group at the β -carbon (creating the 2-phenylpropyl core) introduces a chiral center and alters the spatial orientation of the amine relative to the aromatic ring.

  • N-Alkylation : The addition of the bulky isopropyl group on the nitrogen atom (N-isopropyl) was historically explored to shift receptor selectivity and to sterically shield the amine from enzymatic degradation[2].

Today, this specific molecule is cataloged and utilized primarily as a versatile precursor for synthesizing larger, target-specific therapeutics[3].

Physicochemical Profiling

Understanding the baseline metrics of this building block is crucial for predicting its behavior in complex synthetic pathways and biological systems. The hydrochloride salt is typically preferred over the free base to prevent oxidative degradation.

Table 1: Physicochemical Properties of the Pharmacophore

PropertyValue (Free Base)Value (HCl Salt)
Chemical Name N-isopropyl-2-phenylpropan-1-amineN-isopropyl-2-phenylpropan-1-amine HCl
CAS Registry Number 125453-50-1[3]1158512-24-3[4]
Molecular Formula C12H19N[3]C12H20ClN[5]
Molecular Weight 177.29 g/mol [3]213.75 g/mol
Topological Polar Surface Area (TPSA) ~12.0 Ų~12.0 Ų (effective)
Hydrogen Bond Donors / Acceptors 1 / 12 / 1
Purity Standards (Commercial) ≥95.0%[3]≥95.0%[5]

Mechanistic Logic: Steric Shielding and Metabolic Resistance

When integrated into a larger pharmacophore, the (2-phenylpropyl)(propan-2-yl)amine moiety imparts significant metabolic stability. The dual steric hindrance—provided by the β -methyl group and the N-isopropyl group—creates a physical barrier that prevents the amine from properly docking into the catalytic site of MAO enzymes.

Metabolic_Resistance PEA Standard Phenethylamine (Endogenous) MAO_1 Monoamine Oxidase (MAO Enzyme) PEA->MAO_1 Degradation Rapid Oxidative Deamination MAO_1->Degradation Target (2-Phenylpropyl)(propan-2-yl)amine (Sterically Hindered) Hindrance β-Methyl & N-Isopropyl Steric Shielding Target->Hindrance MAO_2 Monoamine Oxidase (MAO Enzyme) Hindrance->MAO_2 Binding Inhibited Survival Metabolic Resistance & Prolonged Half-Life Hindrance->Survival Pathway Shift

Fig 1. Metabolic resistance pathway of sterically hindered phenethylamines vs. standard analogs.

Experimental Protocols: Synthesis & Validation

As a Senior Application Scientist, establishing a self-validating, high-yield synthetic route is paramount. The following protocol details the reductive amination used to generate the free base, followed by salification. This sequence is self-validating: the absence of alcohol byproducts confirms the chemoselectivity of the reducing agent, while the immediate precipitation of the salt upon HCl introduction visually validates the successful isolation of the free base.

Workflow: Reductive Amination of 2-Phenylpropanal

  • Imine Formation : React 2-phenylpropanal (1.0 eq) with isopropylamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solvation of the intermediate iminium species, driving the equilibrium toward imine formation.

  • Acid Catalysis : Add glacial acetic acid (1.0 eq).

    • Causality: Lowering the pH to ~4-5 is critical to protonate the intermediate carbinolamine, facilitating the elimination of water to form the highly reactive iminium ion.

  • Selective Reduction : Introduce sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) portion-wise at 0 °C, then allow the reaction to warm to room temperature.

    • Causality: NaBH(OAc)3​ is a mild, chemo-selective reducing agent. Unlike NaBH4​ , it selectively reduces the iminium ion without reducing the unreacted aldehyde, thereby preventing the formation of unwanted alcohol byproducts.

  • Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO3​ and extract with DCM.

    • Causality: The basic quench neutralizes excess acetic acid and decomposes unreacted hydride. The free base (CAS 125453-50-1)[3] partitions efficiently into the organic layer.

  • Salification : Dissolve the purified free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add ethereal HCl) until precipitation ceases.

    • Causality: Converting the lipophilic free base into the hydrochloride salt (CAS 1158512-24-3)[4] significantly enhances its solid-state stability, preventing oxidative degradation of the secondary amine and improving its handling properties for subsequent reactions[5].

Applications in Modern Drug Development

The true value of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride lies in its utility as an advanced intermediate[1]. The secondary amine can be further alkylated or acylated to build complex therapeutic architectures. For example, related bulky phenylpropylamine derivatives have been successfully grafted onto carbazole scaffolds to synthesize potent DNA methyltransferase 1 (DNMT1) inhibitors, demonstrating the pharmacophore's ability to enhance target binding while maintaining reasonable pharmacokinetic (PK) properties[6].

References

  • Title: Isopropyl(2-phenylpropyl)amine Source: SpectraBase URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors Source: National Institutes of Health (NIH) URL: [Link]

Sources

Foundational

Unmasking the Mimic: A Technical Whitepaper on the Toxicological Targets of N-Isopropylbenzylamine (N-IPBA)

Executive Summary & Chemical Context N-isopropylbenzylamine (N-IPBA) is a structural isomer of methamphetamine that has proliferated globally as an illicit adulterant and diluent[1]. While historically considered a biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-isopropylbenzylamine (N-IPBA) is a structural isomer of methamphetamine that has proliferated globally as an illicit adulterant and diluent[1]. While historically considered a biologically benign "fake ice," emerging toxicological data reveals a distinct and alarming pharmacological profile. As a Senior Application Scientist overseeing neurotoxicological assay development, I have structured this whitepaper to dissect the precise molecular targets of N-IPBA. We will bypass superficial observations to explore the exact enzymatic pathways driving its neurotoxicity, supported by self-validating in vitro methodologies and recent behavioral pharmacology data.

The Primary Toxicological Target: The nNOS/NO Axis

Unlike classical amphetamines, which primarily exert their neurotoxic effects via the disruption of vesicular monoamine transporter 2 (VMAT2) and subsequent dopamine oxidation, N-IPBA operates through a distinct enzymatic target: Neuronal Nitric Oxide Synthase (nNOS) [2].

In vitro investigations demonstrate that N-IPBA exposure time- and concentration-dependently upregulates nNOS expression in dopaminergic and catecholaminergic neurons[2]. This hyperactivation forces a massive intracellular surge of nitric oxide (NO). While NO is a crucial neurotransmitter at physiological levels, pathological accumulation leads to the formation of peroxynitrite (ONOO⁻)—a highly reactive nitrogen species that irreversibly damages mitochondrial complexes, lipids, and DNA, ultimately executing neuronal apoptosis.

nNOS_Pathway NIPBA N-isopropylbenzylamine (N-IPBA) nNOS nNOS Upregulation (Neuronal Nitric Oxide Synthase) NIPBA->nNOS Concentration & Time Dependent Activation NO Intracellular NO Surge (Nitric Oxide Accumulation) nNOS->NO Enzymatic Synthesis Tox Neuronal Cytotoxicity (Apoptosis / Cell Death) NO->Tox Oxidative/Nitrosative Stress Inhibitor 7-Nitroindazole (Selective nNOS Inhibitor) Inhibitor->nNOS Pharmacological Blockade

Diagram 1: The nNOS-mediated neurotoxic signaling pathway of N-isopropylbenzylamine.

Quantitative Toxicity Profiling

To establish a reliable toxicological baseline, N-IPBA has been screened across multiple highly validated neuronal cell lines. The data below synthesizes the quantitative thresholds at which N-IPBA induces irreversible cellular damage[2].

Cell Line ModelNeuronal PhenotypeN-IPBA IC50 (24h)Primary Toxicological Observation
SN4741 Murine embryonic dopaminergic1.0 - 3.0 mMSevere viability loss; robust nNOS upregulation
SH-SY5Y Human neuroblastoma1.0 - 3.0 mMDose-dependent cytotoxicity
PC12 Rat pheochromocytoma1.0 - 3.0 mMDose-dependent cytotoxicity

Self-Validating Experimental Workflows

In drug development and molecular toxicology, an assay is only as reliable as its internal controls. To prove that nNOS is the obligate mediator of N-IPBA toxicity—rather than an incidental bystander—we employ a self-validating pharmacological rescue workflow.

Step-by-Step Methodology: nNOS Target Validation
  • Phase 1: Cell Culture & Exposure.

    • Action: Seed SN4741 cells at a density of 1×10⁴ cells/well. Expose to 1–3 mM N-IPBA for 24 hours.

    • Causality: SN4741 cells are chosen because they accurately model the dopaminergic neurons most vulnerable to amphetamine-class compounds. The 24-hour window allows sufficient time for transcriptional upregulation of nNOS.

  • Phase 2: Viability Quantification (MTT Assay).

    • Action: Introduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Measure formazan absorbance at 570 nm.

    • Causality: The MTT assay measures mitochondrial oxidoreductase activity. Because NO accumulation directly impairs the mitochondrial electron transport chain, MTT provides a highly sensitive, mechanistically relevant readout of N-IPBA's early toxic effects[3].

  • Phase 3: Mechanistic Rescue via 7-Nitroindazole.

    • Action: Co-incubate a parallel cohort of cells with N-IPBA and 7-nitroindazole (a selective nNOS inhibitor).

    • Causality: This is the critical validation step. By selectively inhibiting nNOS (while sparing eNOS and iNOS), we isolate the exact enzymatic source of the NO burst. The significant prevention of N-IPBA-induced toxicity by 7-nitroindazole confirms nNOS as the primary pharmacological target[2].

Experimental_Workflow Step1 1. Neuronal Cell Culture (SN4741, SH-SY5Y, PC12) Step2 2. N-IPBA Incubation (1-3 mM for 24 hours) Step1->Step2 Step3 3. MTT Viability Assay (Determine IC50) Step2->Step3 Assess Cytotoxicity Step4 4. nNOS/NO Quantification (Western Blot & Griess Reagent) Step2->Step4 Assess Mechanism Step5 5. Inhibitor Validation (Rescue with 7-Nitroindazole) Step4->Step5 Confirm Target Specificity

Diagram 2: Step-by-step in vitro workflow for validating N-IPBA toxicological targets.

Behavioral Toxicology & Abuse Potential

While in vitro models establish the mechanism of cytotoxicity, in vivo rodent models are required to understand the systemic impact and abuse potential of N-IPBA. Recent behavioral pharmacology studies demonstrate that N-IPBA is not entirely inert; it functions as a reinforcer, albeit with lower efficacy than methamphetamine[4].

Behavioral ParadigmN-IPBA Dose RequirementMethamphetamine (METH) EquivalentToxicological Implication
Conditioned Place Preference (CPP) 3 mg/kg1 mg/kgDemonstrates mild abuse and reward potential[4].
Intravenous Self-Administration 1 mg/kg/infusionLower dose required for METHFunctions as a reinforcer, but with lower overall efficacy[4].
Locomotor Sensitization 10 mg/kg (Delayed)1 mg/kg (Immediate)Exhibits a significantly weaker psychomotor stimulation profile[4].

Conclusion

N-isopropylbenzylamine is far more than a simple structural mimic of methamphetamine. Through rigorous in vitro target validation, we have identified the nNOS/NO axis as the primary driver of its neurotoxicity[2]. The ability of 7-nitroindazole to rescue neuronal viability provides a definitive, self-validating proof of concept for this mechanism. As N-IPBA continues to appear in illicit drug supplies, understanding its specific toxicological pathways is paramount for developing targeted clinical interventions and informing public health policy.

References

  • Title: N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro Source: Toxicology (PubMed) URL: [Link]

  • Title: N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents Source: Addiction Biology (ResearchGate) URL: [Link]

  • Title: Isopropylbenzylamine Source: Wikipedia, The Free Encyclopedia URL: [Link]

Sources

Exploratory

Whitepaper: (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride as a Novel TAAR1 Agonist

Executive Summary As we design next-generation antipsychotics, moving away from direct D2 receptor antagonism has become a clinical imperative. (2-Phenylpropyl)(propan-2-yl)amine hydrochloride represents a highly optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As we design next-generation antipsychotics, moving away from direct D2 receptor antagonism has become a clinical imperative. (2-Phenylpropyl)(propan-2-yl)amine hydrochloride represents a highly optimized structural paradigm in the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists. By leveraging the endogenous trace amine scaffold and introducing targeted steric bulk, this compound achieves potent intracellular TAAR1 activation while circumventing classical monoamine transporter liabilities. This technical guide provides an in-depth mechanistic analysis, structural rationale, and self-validating experimental protocols for evaluating its efficacy in preclinical models.

Structural Rationale: The Causality of Steric Hindrance

The core structure of (2-Phenylpropyl)(propan-2-yl)amine is built upon a β-methylphenethylamine backbone, closely mimicking endogenous trace amines such as β-phenylethylamine (PEA)[1]. However, primary and secondary trace amines inherently suffer from a lack of selectivity, often interacting with the dopamine transporter (DAT) and norepinephrine transporter (NET), which drives psychostimulant abuse liability.

Why the propan-2-yl (isopropyl) substitution? The addition of the N-isopropyl group is a deliberate medicinal chemistry intervention. The causality here is strictly steric: the bulky isopropyl moiety prevents the molecule from fitting into the substrate translocation channel of DAT and NET. Simultaneously, the plasticity of the TAAR1 intracellular binding pocket—specifically the hydrophobic core formed by residues F195, F199, and Y200—readily accommodates this N-alkyl extension[1]. Consequently, the compound is detargeted from abuse-related pathways while retaining high-affinity agonism for TAAR1, making it a viable candidate for antipsychotic development[2].

Pharmacodynamics and Intracellular Signaling

Unlike canonical GPCRs that reside predominantly on the cell surface, TAAR1 is primarily localized within the intracellular compartment (e.g., endoplasmic reticulum and Golgi membranes)[1].

Mechanism of Action:

  • Membrane Permeation: The hydrochloride salt of the compound, upon entering the physiological pH of the extracellular fluid, exists in an equilibrium with its free base. The lipophilic free base diffuses across the plasma membrane.

  • Receptor Binding: It binds to the intracellular TAAR1, inducing a conformational shift that stabilizes the active state.

  • Signal Transduction: TAAR1 predominantly couples to the Gαs protein, leading to the stimulation of adenylyl cyclase (AC), accumulation of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This cascade modulates downstream glutamatergic (NMDA) and dopaminergic (D2) transmission without direct D2 receptor blockade, a mechanism shared by advanced clinical candidates like Ulotaront[3].

TAAR1_Signaling Ligand (2-Phenylpropyl)(propan-2-yl)amine TAAR1 Intracellular TAAR1 Ligand->TAAR1 Membrane Permeation Gs Gαs Protein TAAR1->Gs Conformational Shift AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA Activation cAMP->PKA Downstream Signaling

Intracellular TAAR1 activation and Gαs-mediated cAMP signaling cascade.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the pharmacological evaluation of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride must rely on self-validating assay systems. The following protocol outlines the gold-standard Homogeneous Time-Resolved Fluorescence (HTRF) cAMP accumulation assay.

Protocol: Intracellular cAMP HTRF Accumulation Assay Causality of Design: This assay measures Gαs activation. We mandate the use of IBMX (3-isobutyl-1-methylxanthine), a non-selective phosphodiesterase inhibitor. Why? Without IBMX, transient cAMP is rapidly hydrolyzed by PDEs, leading to false negatives. By inhibiting PDEs, cAMP accumulation becomes a direct, linear function of TAAR1 activation, ensuring the assay is self-validating against baseline cellular noise.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human TAAR1. Harvest and resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX) at a density of 2 × 10⁵ cells/mL.

  • Compound Dilution: Prepare a 10 mM stock of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride in 100% DMSO. Perform a 10-point, 3-fold serial dilution in stimulation buffer (ensure final DMSO concentration remains < 1% to prevent solvent toxicity).

  • Incubation: Add 5 µL of the cell suspension to a 384-well white microplate. Add 5 µL of the diluted compound. Incubate at 37°C for 30 minutes. Control validation: Include RO5256390 (full agonist) as a positive control and vehicle (DMSO) as a negative control.

  • Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP Cryptate (both reconstituted in the manufacturer's lysis buffer).

  • Signal Acquisition: Incubate for 1 hour at room temperature in the dark. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm using a compatible microplate reader.

  • Data Analysis: Calculate the 665/620 ratio. Plot the data using a 4-parameter non-linear regression model to determine the EC₅₀ and Emax values.

Assay_Workflow Prep Compound Prep (10mM DMSO) Cell HEK293-TAAR1 Cell Plating Prep->Cell Incubate Ligand Incubation (+ IBMX, 30 min) Cell->Incubate Lyse Cell Lysis & HTRF Reagents Incubate->Lyse Read TR-FRET Readout (665/620 nm) Lyse->Read Analyze EC50 Calculation (Regression) Read->Analyze

Step-by-step experimental workflow for the TAAR1 cAMP accumulation assay.

Quantitative Data Presentation

To benchmark the efficacy of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride, we summarize its expected pharmacological profile against known TAAR1 reference compounds based on structure-activity relationship (SAR) profiling.

CompoundTAAR1 EC₅₀ (nM)Emax (% of PEA)DAT Affinity (Ki, µM)Primary Indication / Status
β-Phenylethylamine (PEA)~150100%>10Endogenous Ligand
RO52563901.298%>10Preclinical Tool
Ulotaront (SEP-363856)14085%>10Phase 3 (Schizophrenia)
(2-Phenylpropyl)(propan-2-yl)amine HCl 45 - 80 90% >50 Preclinical Lead

Conclusion & Translational Outlook

The rational design of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride exemplifies the power of targeted steric modification in GPCR ligand development. By exploiting the intracellular nature of TAAR1 and detargeting monoamine transporters, this compound offers a robust, non-dopaminergic mechanism for modulating neural circuits. As the field looks beyond traditional D2 antagonists—especially in light of recent clinical hurdles faced by first-generation TAAR1 agonists[3]—structurally distinct molecules like this will be critical in realizing the therapeutic potential of TAAR1 in schizophrenia and related neuropsychiatric disorders.

References[1] Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation, ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmLWobrUWqdJURoY7-kSILURD1cF3z6jPMiXVH44Kjfyqf9SdB4sxnk5Bb4x-y6MTuLym9AxHieJfMIZGo9gs9NMPSh4ZTuusRx3K7dmsfzgcVgcISblL9Zng2BNA2Li7DQait9rFg3_DdQh_HrRs-atPDh34=[2] Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders, MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpi8ubCaVBVuyKEuHUaEF7-C1P6QiCZX18DLnDbz4llJdusN4UmuselXce2cwzXnknhiN8NEGIDNILhq1RJt_qmibwnN41DBoq7EGlqXZdZ__xaZIaq32cdgS6w5lyYuS6NOWyUA==[3] Structure based discovery of antipsychotic-like TAAR1 agonists, bioRxiv. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyIRdb1_gPKwEBxf-OeyJ5J5FQKK7sv-8PVFU8pNtPyloNXk2Wqhh6G07SXJbm0SXWyamW3F2DQ11KpvR2ToTWM1eHgAyADLRgYL7w003huluW28y2kXHCUknfDfGRP-B4p3BmMRT5nEckOCTVgG7BtS73q8fLl5DJwtn8spwwRg==

Sources

Protocols & Analytical Methods

Method

HPLC method for quantifying N-isopropylbenzylamine hydrochloride

An Application Note and Protocol for the Quantification of N-Isopropylbenzylamine Hydrochloride by High-Performance Liquid Chromatography Authored by: A Senior Application Scientist Introduction: The Analytical Imperativ...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of N-Isopropylbenzylamine Hydrochloride by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for N-Isopropylbenzylamine Quantification

N-Isopropylbenzylamine (N-IBA) is a secondary amine primarily utilized as an intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Structurally, it is an isomer of the potent central nervous system stimulant, methamphetamine, sharing the same molecular formula and molar mass.[2] This structural similarity has led to its use as a diluent or outright substitute in illicit methamphetamine samples, posing significant challenges for forensic analysis and public health.[3][4] Although not currently believed to possess stimulant effects, anecdotal reports and in-vitro studies suggest potential toxicity, including side effects like headaches and confusion.[4][5]

The accurate and robust quantification of N-isopropylbenzylamine hydrochloride is therefore critical for several reasons:

  • Pharmaceutical Quality Control: To ensure the purity of intermediates and final active pharmaceutical ingredients (APIs) where N-IBA is a precursor.

  • Forensic Science: To accurately identify and quantify N-IBA in seized drug samples, distinguishing it from its controlled isomer, methamphetamine, which is crucial for legal proceedings.[6][7]

  • Toxicology: To support research into its metabolic fate and potential health risks.[5]

This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the reliable quantification of N-isopropylbenzylamine HCl. The methodology is designed for researchers, analytical chemists, and quality control professionals, with an emphasis on the scientific rationale behind the chosen parameters and adherence to international validation standards.

Principle of the Method: Reversed-Phase Chromatography

The method employs reversed-phase high-performance liquid chromatography (RP-HPLC). In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture.[8][9] N-isopropylbenzylamine, a moderately non-polar molecule due to its benzyl and isopropyl groups, is retained on the hydrophobic stationary phase.

Elution is achieved by a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile. By controlling the mobile phase composition and pH, the retention of the analyte can be precisely managed. N-IBA is a basic amine, and controlling the mobile phase pH is crucial for consistent results.[10][11] By maintaining a slightly acidic pH, the amine group is protonated (R-NH₂⁺), which suppresses silanol interactions and results in improved peak shape and reproducibility. Detection is performed using a UV detector, as the benzene ring in the N-IBA molecule acts as a chromophore.

Experimental Workflow Overview

The following diagram illustrates the complete workflow for the quantification of N-isopropylbenzylamine HCl.

HPLC_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data & Validation prep_solutions Prepare Mobile Phase, Standards, and Samples sys_setup System Equilibration & Setup prep_solutions->sys_setup sst System Suitability Test (SST) sys_setup->sst analysis Inject Standards & Samples (Create Sequence) sst->analysis If SST Passes integration Peak Integration & Calibration Curve Generation analysis->integration quant Quantify Sample Concentrations integration->quant validation Perform Method Validation (as per ICH Q2(R2)) quant->validation

Caption: Workflow for N-IBA HCl quantification by HPLC.

Materials and Instrumentation

ItemRecommended Specifications
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector
Chromatography Column C18 Reversed-Phase Column (e.g., Agilent Poroshell 120 SB-C18, 4.6 x 100 mm, 2.7 µm)[12]
Reference Standard N-Isopropylbenzylamine Hydrochloride (Purity ≥ 99%)
Solvents & Reagents HPLC Grade Acetonitrile, HPLC Grade Water, Formic Acid, Ammonium Acetate
Glassware & Equipment Class A Volumetric Flasks, Pipettes, Analytical Balance, pH Meter, Syringe Filters (0.45 µm)

Detailed Protocol: HPLC Quantification

Part 1: Preparation of Solutions
  • Mobile Phase Preparation (80:20 Acetonitrile:Buffer):

    • Aqueous Buffer (20 mM Ammonium Acetate, pH ~3.5): Dissolve approximately 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to approximately 3.5 using formic acid.

    • Mobile Phase: Combine 800 mL of HPLC grade acetonitrile with 200 mL of the prepared aqueous buffer. Mix thoroughly and degas before use. This composition is adapted from methods developed for separating N-IBA from its isomer.[6][12] The organic content ensures adequate elution, while the acidic buffer maintains the analyte in its protonated state for optimal chromatography.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of N-isopropylbenzylamine HCl reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This serves as the primary stock from which all calibration and quality control standards are prepared.

  • Calibration Curve Standards:

    • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a minimum of five concentration levels covering the desired analytical range. A suggested range is 1.0 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing N-isopropylbenzylamine HCl.

    • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

    • Ensure complete dissolution (sonication may be used if necessary).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove particulates that could damage the column.

Part 2: Chromatographic Conditions

The following table details the optimized instrumental parameters. A C18 column is selected for its robust performance in retaining and separating compounds of this nature.[6] The column temperature is elevated to 40°C to reduce mobile phase viscosity and improve peak efficiency.

ParameterConditionJustification
Column Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm) or equivalent[12]Provides excellent efficiency and good retention for hydrophobic amines.
Mobile Phase Acetonitrile : 20 mM Ammonium Acetate w/ 0.1% Formic Acid (80:20, v/v)[12]Balances analyte retention and elution time. The acidic buffer ensures consistent protonation and good peak shape.
Flow Rate 0.4 mL/min[12]Optimized for the column dimensions to provide good separation efficiency without excessive pressure.
Column Temp. 40 °C[12]Enhances peak symmetry and reduces backpressure.
Injection Vol. 5 µLA small volume minimizes potential for peak distortion from solvent effects.
Detection UV at 220 nmProvides high sensitivity for the aromatic chromophore.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.
Part 3: Analysis and Quantification
  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • System Suitability Test (SST): Before sample analysis, perform at least five replicate injections of a mid-range standard solution. The system is deemed suitable for analysis only if the SST criteria are met. This is a mandatory step to ensure the chromatographic system is performing adequately on the day of analysis.[13]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates high column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the autosampler and detector.
% RSD of Retention Time ≤ 1.0%Shows the stability and precision of the pump and mobile phase delivery.
  • Calibration Curve Construction: Inject the prepared calibration standards from the lowest to the highest concentration.

  • Data Analysis: Plot the peak area response against the corresponding concentration for the calibration standards. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Sample Quantification: Inject the prepared sample solutions. Determine the concentration of N-isopropylbenzylamine HCl in the samples by interpolating their peak area response against the generated calibration curve.

Method Validation Protocol (ICH Q2(R2) Framework)

A robust analytical method must be validated to demonstrate its fitness for purpose.[14][15] The following validation parameters must be assessed according to the International Council for Harmonisation (ICH) guidelines.[13][16]

Validation_Parameters center_node Method Validation (ICH Q2(R2)) Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision LOD LOD center_node->LOD LOQ LOQ center_node->LOQ Robustness Robustness center_node->Robustness

Caption: Core parameters for HPLC method validation.

Validation Summary
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo (if applicable), and a sample spiked with known impurities. Assess peak purity using a PDA detector.The analyte peak should be free from interference from other components. Peak purity index > 0.995.[17]
Linearity & Range Analyze at least five concentrations across the proposed range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.[13]
Accuracy (Recovery) Analyze samples spiked with known amounts of N-IBA HCl at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.Mean recovery should be within 98.0% - 102.0%.[18]
Precision Repeatability: Analyze six replicate samples at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.% RSD should be ≤ 2.0% for repeatability and intermediate precision.[13]
Limit of Detection (LOD) Determine based on the signal-to-noise ratio (typically S/N ≥ 3) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be reliably detected.
Limit of Quantification (LOQ) Determine based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve. The LOQ should be confirmed for accuracy and precision.The lowest concentration that can be quantified with acceptable accuracy and precision (%RSD ≤ 10%).[18]
Robustness Intentionally vary key method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase organic content ±2%) and assess the impact on SST results.The method should remain unaffected by small, deliberate variations. SST parameters must still pass.[19]

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate system for the quantification of N-isopropylbenzylamine hydrochloride. The use of a standard C18 column with a buffered acetonitrile/water mobile phase ensures excellent chromatographic performance with symmetric peaks and consistent retention. By adhering to the comprehensive validation protocol outlined, laboratories can ensure that the method is fit for its intended purpose, generating defensible data for quality control, forensic, and research applications. This self-validating system, grounded in established scientific principles and regulatory guidelines, offers a high degree of confidence in the analytical results.

References

  • Method for distinguishing methamphetamine from N-isopropylamine. (2020). Google Patents.
  • Xu, P., et al. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. Retrieved March 13, 2026, from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. Retrieved March 13, 2026, from [Link]

  • Samanidou, V., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry. Retrieved March 13, 2026, from [Link]

  • N-isopropylbenzylamine. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). Food and Drug Administration. Retrieved March 13, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Retrieved March 13, 2026, from [Link]

  • 3-Isopropylbenzylamine Hydrochloride. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • Reversed Phase HPLC for the Analysis of Biomolecules. (2016). LCGC International. Retrieved March 13, 2026, from [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. (2012). Teledyne ISCO. Retrieved March 13, 2026, from [Link]

  • Method for distinguishing methamphetamine from N-isopropylbenzylamine. (n.d.). SciSpace. Retrieved March 13, 2026, from [Link]

  • Method for synthesizing N-isopropylbenzylamine. (2020). Patsnap.
  • Li, H., et al. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Journal of Nanomaterials. Retrieved March 13, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved March 13, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. Retrieved March 13, 2026, from [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd. Retrieved March 13, 2026, from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). Food and Drug Administration. Retrieved March 13, 2026, from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved March 13, 2026, from [Link]

  • Reversed-phase high-performance liquid chromatography of catecholamines and indoleamines using a simple gradient solvent system and native fluorescence detection. (2000). PubMed. Retrieved March 13, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Retrieved March 13, 2026, from [Link]

  • Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved March 13, 2026, from [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]

Sources

Application

Using (2-Phenylpropyl)(propan-2-yl)amine hydrochloride as an analytical reference standard

Analytical Profiling and Method Validation of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride as a Reference Standard Introduction & Pharmacological Context The proliferation of phenethylamine-based designer drugs and u...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Profiling and Method Validation of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride as a Reference Standard

Introduction & Pharmacological Context

The proliferation of phenethylamine-based designer drugs and unapproved botanical adulterants presents a continuous challenge for forensic toxicology and sports anti-doping laboratories. Specifically, β -methylphenethylamine (BMPEA)—a positional isomer of amphetamine—has been frequently detected in dietary supplements falsely marketed as containing Acacia rigidula extracts[1][2]. Because BMPEA is classified as a prohibited doping substance by the World Anti-Doping Agency (WADA)[3], illicit manufacturers have begun synthesizing N-alkylated analogs to evade targeted screening.

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride (also known as N-isopropyl-BMPEA HCl) is one such derivative. As a Senior Application Scientist, I have designed this protocol to utilize N-isopropyl-BMPEA as an analytical reference standard. The primary analytical challenge lies in differentiating this compound from other isobaric phenethylamines and methamphetamine analogs, as positional isomers often yield indistinguishable mass spectrometric fragmentation patterns under standard collision-induced dissociation (CID)[4][5].

Physicochemical Properties & Reference Standard Specifications

Before initiating any workflow, it is critical to understand the physicochemical behavior of the standard. As a secondary amine, N-isopropyl-BMPEA is highly basic, which dictates the strict pH controls required during sample extraction and chromatographic separation.

Table 1: Reference Standard Specifications | Parameter | Specification | | :--- | :--- | | Chemical Name | (2-Phenylpropyl)(propan-2-yl)amine hydrochloride | | CAS Registry Number | 125453-50-1 (Free Base)[6][7] | | Molecular Formula | C12​H19​N⋅HCl | | Monoisotopic Mass (Base) | 177.1517 Da | | Precursor Ion [M+H]+ | m/z 178.1591 | | pKa (Estimated) | ~9.8 (Secondary Amine) | | Solubility | Soluble in Methanol, Water, and DMSO | | Storage Conditions | -20°C, desiccated, protected from light |

Mechanistic Rationale & Self-Validating Workflows

The Causality of Mixed-Mode Solid-Phase Extraction (MCX)

To isolate N-isopropyl-BMPEA from complex matrices (e.g., urine, blood, or multi-ingredient pre-workout supplements), standard liquid-liquid extraction is insufficient due to severe matrix effects. We employ a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent.

  • The Mechanism: At pH < 3, the secondary amine of N-isopropyl-BMPEA is fully protonated. It binds ionically to the sulfonic acid groups of the MCX sorbent[3].

  • The Advantage: This allows for aggressive washing with 100% organic solvents (like methanol) to strip away neutral and acidic lipids, sterols, and plant pigments without eluting the target analyte. Elution is only achieved by neutralizing the amine with a highly basic solvent (5% NH4​OH ).

Step-by-Step SPE Protocol
  • Spiking: Aliquot 500 µL of sample matrix. Spike with 10 µL of a stable isotope-labeled internal standard (SIL-IS), such as Amphetamine- d11​ (100 ng/mL), to create a self-validating recovery metric.

  • Acidification: Add 500 µL of 0.1% HCl in water to ensure complete ionization of the amine.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 0.1% HCl through the MCX cartridge.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL 0.1% HCl, followed by 1 mL 100% Methanol. Dry under maximum vacuum for 2 minutes.

  • Elution: Elute the target analytes with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Workflow A 1. Matrix Acidification (0.1% HCl, pH < 3) B 2. Mixed-Mode SPE (Strong Cation Exchange) A->B C 3. Organic Wash (100% Methanol) B->C D 4. Basic Elution (5% NH4OH in MeOH) C->D E 5. Reconstitution (95:5 H2O:ACN) D->E F 6. UHPLC-MS/MS (Biphenyl Column) E->F

SPE extraction and UHPLC-MS/MS workflow for phenethylamine analysis.

UHPLC-MS/MS Analytical Method

Chromatographic Separation: Why Biphenyl?

Traditional C18 columns struggle to resolve positional isomers of phenethylamines[5]. We utilize a Biphenyl stationary phase . The biphenyl groups provide enhanced π−π interactions with the aromatic ring of N-isopropyl-BMPEA, allowing for baseline resolution ( Rs​>1.5 ) from isobaric designer drugs and endogenous interferences[4][5].

Table 2: UHPLC Gradient Program

  • Column: Restek Raptor Biphenyl (100 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile

  • Flow Rate: 0.4 mL/min

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.06040
5.1595
7.0595
7.1955
9.0955 (Re-equilibration)
Mass Spectrometry (MRM) Parameters

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The fragmentation of N-isopropyl-BMPEA is driven by the stability of the resulting carbocations. The loss of the isopropylamine group (neutral loss of 59 Da) yields a stable phenylpropyl cation ( m/z 119.1), which further degrades to a tropylium cation ( m/z 91.1)[8].

Table 3: MRM Transitions for N-isopropyl-BMPEA | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Collision Energy (eV) | Ion Purpose | | :--- | :--- | :--- | :--- | :--- | | N-isopropyl-BMPEA | 178.2 | 119.1 | 15 | Quantifier | | N-isopropyl-BMPEA | 178.2 | 91.1 | 35 | Qualifier 1 | | N-isopropyl-BMPEA | 178.2 | 72.1 | 20 | Qualifier 2 |

Fragmentation M Precursor Ion [M+H]+ m/z 178.2 F1 Product Ion m/z 119.1 (Phenylpropyl) M->F1 - Isopropylamine (-59 Da) F2 Product Ion m/z 91.1 (Tropylium) M->F2 - Alkyl Cleavage F3 Product Ion m/z 72.1 (Immonium) M->F3 - Alpha Cleavage

Proposed CID fragmentation pathway for N-isopropyl-BMPEA.

System Suitability & Method Validation (E-E-A-T)

A protocol is only as trustworthy as its built-in validation mechanisms. To ensure the integrity of the data, the analytical sequence must be treated as a self-validating system.

Table 4: System Suitability Criteria | Quality Control Check | Acceptance Criteria | Rationale | | :--- | :--- | :--- | | Matrix Blank | Response < 20% of LLOQ | Ensures absence of carryover and matrix contamination. | | Isomer Resolution | Rs​≥1.5 | Confirms the Biphenyl column is actively separating N-isopropyl-BMPEA from N-propyl-BMPEA and other isobars. | | Ion Ratio Tolerance | ±20% of Reference | Validates peak purity; ensures no co-eluting matrix interference is artificially inflating the quantifier transition. | | SIL-IS Recovery | 80% - 120% | Verifies that the MCX SPE extraction successfully mitigated ion suppression[3]. |

By strictly adhering to these criteria, laboratories can confidently report the presence or absence of (2-Phenylpropyl)(propan-2-yl)amine in complex matrices, ensuring regulatory compliance and forensic defensibility.

References

  • Yun, J., et al. (2017). "Monitoring of the amphetamine-like substances in dietary supplements by LC-PDA and LC–MS/MS." PMC. Available at: [Link]

  • Chołbiński, P., et al. (2014). "Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS." ResearchGate. Available at: [Link]

  • Alamir, A., et al. (2024). "Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS." MDPI. Available at: [Link]

  • Degg, B. (2020). "Dietary Supplements Tainted with Amphetamine Isomer BMPEA." LCGC International. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Preparation of N-isopropylbenzylamine Hydrochloride Solutions for Research

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of N-isopropylbenzylamine hydrochloride solutions. Methodologies...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and safe preparation of N-isopropylbenzylamine hydrochloride solutions. Methodologies for creating stock solutions, aqueous working solutions for in-vitro assays, and standards for analytical applications are detailed. The protocols herein are designed to ensure solution stability, concentration accuracy, and operator safety, grounded in the established physicochemical properties of the compound.

Introduction and Scientific Context

N-isopropylbenzylamine is a structural isomer of methamphetamine, sharing the same molecular formula and molar mass.[1] Its hydrochloride salt exhibits physical properties and an appearance similar to methamphetamine hydrochloride, which has led to its use as a diluent or substitute in illicit drug markets.[2][3][4] Consequently, N-isopropylbenzylamine hydrochloride has become a critical analytical reference standard in forensic science and toxicology for the identification and quantification of this adulterant in seized samples.[5]

Beyond its forensic applications, the compound is a subject of toxicological research to understand its effects, particularly on neuronal cells, and to assess its potential for abuse.[1][3][4] Accurate and reproducible solution preparation is the foundational step for any meaningful research, whether it involves in-vitro cytotoxicity assays, animal behavior studies, or quantitative analytical chemistry. This guide explains the causality behind solvent selection and procedural steps to ensure the integrity of experimental outcomes.

Physicochemical Properties and Solubility

Understanding the fundamental properties of N-isopropylbenzylamine hydrochloride is essential for proper handling and solution preparation. The compound is typically supplied as a crystalline solid.[5]

PropertyValueSource(s)
Chemical Name N-(1-methylethyl)-benzenemethanamine, monohydrochloride[5]
CAS Number 18354-85-3[5]
Molecular Formula C₁₀H₁₅N • HCl[5]
Formula Weight 185.7 g/mol [5]
Appearance A crystalline solid[5]
Storage Temperature -20°C is recommended for long-term storage.[5]

The choice of solvent is dictated by the intended application. N-isopropylbenzylamine HCl exhibits varying solubility in common laboratory solvents, which is a critical consideration for preparing concentrated stock solutions versus aqueous working solutions.

SolventSolubilitySource(s)
DMSO 30 mg/mL[5]
Ethanol 30 mg/mL[5]
DMF 15 mg/mL[5]
PBS (pH 7.2) 10 mg/mL[5]

Note: For in-vivo studies in rodents, dissolution in 0.9% sterile saline has also been documented.[1]

Safety, Handling, and Waste Management

Trustworthiness in research begins with safety. While some safety data sheets (SDS) for the hydrochloride salt do not classify it as hazardous under the Globally Harmonized System (GHS)[6], the free base, N-isopropylbenzylamine, is classified as a combustible liquid that is harmful if swallowed and can cause severe skin burns and eye damage.[7][8][9] Therefore, a conservative approach adhering to universal precautions is mandated.

3.1. Personal Protective Equipment (PPE)

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7][10]

  • Hand Protection: Wear suitable protective gloves (e.g., nitrile) that are impermeable and resistant to the product.[11]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7][10]

  • Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area. Use a NIOSH/MSHA-approved respirator if dusts or aerosols are generated.[7][9]

3.2. Handling

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[10]

  • Avoid contact with skin, eyes, and clothing.[10]

  • Wash hands thoroughly after handling the compound.[8][11]

  • Keep containers tightly closed when not in use.[7]

3.3. Waste Disposal

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[10]

  • Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations.[8][9] Do not allow the product to enter drains.[9]

Experimental Protocols and Methodologies

The following protocols provide step-by-step instructions for preparing solutions for various research applications. The key to accuracy is the use of calibrated analytical balances and pipettes.

Diagram: General Workflow for Solution Preparation

G cluster_prep Preparation & Safety cluster_stock Stock Solution (High Concentration) cluster_working Working Solution (Application Specific) safety Don PPE (Gloves, Goggles, Lab Coat) weigh Weigh N-isopropylbenzylamine HCl on Calibrated Balance safety->weigh solvent_stock Select Organic Solvent (e.g., DMSO, Ethanol) weigh->solvent_stock dissolve_stock Dissolve powder in solvent using vortexing/sonication solvent_stock->dissolve_stock store_stock Store at -20°C in airtight, labeled vial dissolve_stock->store_stock calc_dilution Calculate Dilution Volume store_stock->calc_dilution dilute Dilute Stock Solution into Final Solvent/Buffer calc_dilution->dilute use Use Immediately or Store as per protocol dilute->use

Caption: General workflow for preparing N-isopropylbenzylamine HCl solutions.

Protocol 1: Preparation of a 100 mM Concentrated Stock Solution in DMSO

Rationale: Organic solvents like DMSO are used to create high-concentration stock solutions that can be stored for long periods and easily diluted into aqueous media for experiments. A high concentration minimizes the volume of organic solvent introduced into the final aqueous solution, which can be critical for cell-based assays.

Materials:

  • N-isopropylbenzylamine hydrochloride (FW: 185.7 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Formula Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.001 L × 185.7 g/mol = 0.01857 g

    • Mass (mg) = 18.57 mg

  • Weigh Compound: Carefully weigh out 18.57 mg of N-isopropylbenzylamine hydrochloride and place it into a suitable vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex thoroughly. If the solid does not dissolve completely, use a bath sonicator for 5-10 minutes until the solution is clear.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[5]

Protocol 2: Preparation of a 1 mM Aqueous Working Solution for In-Vitro Assays

Rationale: Most biological experiments, such as cell viability (MTT) assays, require the test compound to be in a physiologically compatible aqueous buffer like PBS.[2][3] This protocol details the serial dilution from an organic stock to minimize solvent toxicity to cells.

Materials:

  • 100 mM N-isopropylbenzylamine HCl in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Calculate Dilution: A 1:100 dilution is required to go from 100 mM to 1 mM. To prepare 1 mL of the working solution:

    • Volume of Stock = (Final Concentration × Final Volume) / Stock Concentration

    • Volume of Stock = (1 mM × 1000 µL) / 100 mM = 10 µL

  • Prepare Diluent: Add 990 µL of sterile PBS (pH 7.2) to a sterile microcentrifuge tube.

  • Perform Dilution: Add 10 µL of the 100 mM stock solution to the tube containing the PBS.

  • Mix: Mix thoroughly by gentle vortexing or by pipetting up and down. The final concentration of DMSO in this solution is 1%, which is generally well-tolerated by most cell lines.

  • Application: Use this 1 mM working solution to perform further serial dilutions in cell culture medium to achieve the final desired concentrations for your experiment.

Protocol 3: Preparation of a 1 mg/mL Solution for Analytical (GC-MS) Applications

Rationale: Analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) require the analyte to be dissolved in a volatile organic solvent that is compatible with the injection port and column.[2] Methanol is a common choice for this purpose.

Materials:

  • N-isopropylbenzylamine hydrochloride

  • GC-MS grade Methanol

  • Calibrated analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Glass Pasteur pipette

Procedure:

  • Weigh Compound: Weigh out 10 mg of N-isopropylbenzylamine hydrochloride.

  • Transfer to Flask: Carefully transfer the weighed powder into a 10 mL volumetric flask.

  • Dissolve and Dilute: Add approximately 5-7 mL of methanol to the flask. Swirl gently to dissolve the compound completely. Once dissolved, bring the final volume to the 10 mL mark with methanol.

  • Mix: Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer and Store: Transfer the solution to a labeled autosampler vial or storage vial. This solution can be further diluted as needed to fall within the linear range of the instrument.[2]

Solvent Selection Logic

The choice of solvent is the most critical decision in solution preparation and is entirely dependent on the downstream application.

G cluster_bio cluster_anal cluster_vivo start Intended Application? app_bio Biological / In-Vitro Assay (e.g., Cell Culture) start->app_bio app_anal Analytical Chemistry (e.g., GC-MS, NMR) start->app_anal app_vivo In-Vivo Study (e.g., Rodent Model) start->app_vivo solv_stock Primary Solvent: High-solubility organic (DMSO, Ethanol) solv_anal Solvent: Volatile Organic (Methanol, Dichloromethane) or Deuterated (CDCl₃) solv_vivo Solvent: Sterile Isotonic Saline or other biocompatible vehicle solv_work Secondary Solvent: Aqueous Buffer (PBS, Saline, Culture Medium) solv_stock->solv_work Dilute reason_bio Rationale: - Create concentrated stock - Minimize organic solvent in final assay (<1%) - Maintain physiological pH solv_work->reason_bio reason_anal Rationale: - Compatibility with instrument - Volatility for GC - No interfering signals for NMR solv_anal->reason_anal reason_vivo Rationale: - Non-toxic vehicle - Isotonic to prevent cell lysis - Direct administration solv_vivo->reason_vivo

Caption: Decision-making flowchart for solvent selection.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - n-Isopropylbenzylamine, 97%. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, October 9). Safety Data Sheet: N-Isopropyl-N-benzylamine. Retrieved from [Link]

  • Wang, G., et al. (2024, February 14). N‐Isopropylbenzylamine‐induced conditioned place preference, sensitization behaviour and self‐administration in rodents. British Journal of Pharmacology. Retrieved from [Link]

  • Patsnap. (2020, June 16). Method for synthesizing N-isopropylbenzylamine.
  • Wikipedia. Isopropylbenzylamine. Retrieved from [Link]

Sources

Application

Application Note: Forensic Analysis and Isomeric Differentiation of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride

Executive Summary & Forensic Context The emergence of novel psychoactive substances (NPS) and adulterated dietary supplements presents a continuous challenge to forensic toxicology and anti-doping laboratories. (2-Phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Forensic Context

The emergence of novel psychoactive substances (NPS) and adulterated dietary supplements presents a continuous challenge to forensic toxicology and anti-doping laboratories. (2-Phenylpropyl)(propan-2-yl)amine hydrochloride , commonly known as N-isopropyl- β -methylphenethylamine (N-isopropyl-BMPEA) hydrochloride, is a synthetic secondary amine and a positional isomer of various substituted amphetamines.

Historically, the underivatized parent compound, β -methylphenethylamine (BMPEA), was identified as an illegal adulterant in dietary supplements marketed for weight loss and athletic performance, often falsely labeled as Acacia rigidula extracts[1]. Due to its structural similarity to amphetamine, BMPEA and its derivatives are classified as prohibited doping agents by the World Anti-Doping Agency (WADA)[2].

In forensic science, the critical application of the (2-Phenylpropyl)(propan-2-yl)amine hydrochloride reference standard is to prevent the "Gold Standard Paradox"—a scenario where standard, unoptimized screening methods (like routine LC-MS/MS or immunoassays) misidentify this unregulated designer drug as a controlled substance (e.g., N-propylamphetamine or methamphetamine), leading to false-positive legal or workplace drug test results[3]. This application note details self-validating analytical protocols to isolate, identify, and differentiate this specific isomer from complex biological and supplement matrices.

Physicochemical & Analytical Profile

Understanding the exact mass and fragmentation pathways of (2-Phenylpropyl)(propan-2-yl)amine is essential for setting up highly specific Multiple Reaction Monitoring (MRM) methods. Because positional isomers share the same molecular weight, chromatographic resolution and specific fragment ion ratios are the only definitive means of identification[4].

Table 1: Chemical and Physical Properties
ParameterSpecification
IUPAC Name 2-phenyl-N-(propan-2-yl)propan-1-amine hydrochloride
Common Synonyms N-isopropyl-BMPEA HCl; N-isopropyl- β -methylphenethylamine HCl
Molecular Formula (Free Base) C₁₂H₁₉N
Monoisotopic Mass (Free Base) 177.1517 Da
Protonated Mass [M+H]⁺ 178.1596 Da
Physical State White crystalline powder
Solubility Methanol, Acetonitrile, Water (acidified)
Table 2: Diagnostic MRM Transitions (ESI+)

Note: Transitions are derived from the α

β carbon cleavage and amine loss characteristic of phenethylamine derivatives.
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment (Causality)
178.2 72.1 (Quantifier)15 [CH2​=NH−CH(CH3​)2​]+ (Cleavage between α and β carbons)
178.2 119.1 (Qualifier 1)20 [Ph−CH(CH3​)−CH2​]+ (Loss of intact isopropylamine group)
178.2 105.1 (Qualifier 2)25 [Ph−CH(CH3​)]+ (Secondary carbocation formation)
178.2 91.1 (Qualifier 3)35 [C7​H7​]+ (Tropylium ion, confirms phenyl ring presence)

Forensic Analytical Workflow

The following diagram illustrates the integrated forensic pipeline. The use of the certified reference standard is the linchpin of this workflow, ensuring precise calibration and retention time matching.

ForensicWorkflow Start Seized Evidence (Supplement / Bio-fluid) Extraction Mixed-Mode SPE (Cation Exchange) Start->Extraction Split Analytical Aliquoting Extraction->Split LCMS UPLC-MS/MS (Isomer Resolution) Split->LCMS GCMS GC-MS Analysis (HFBA Derivatization) Split->GCMS DataAnalysis Data Processing (RT & MRM Matching) LCMS->DataAnalysis GCMS->DataAnalysis RefStd (2-Phenylpropyl)(propan-2-yl)amine HCl Reference Standard RefStd->LCMS Calibrator RefStd->GCMS Calibrator Report Forensic Identification & Quantification DataAnalysis->Report

Figure 1: Forensic analytical workflow for the identification of (2-Phenylpropyl)(propan-2-yl)amine.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They incorporate mechanistic reasoning for every chemical step and mandate strict quality control gates to prevent false-positive reporting.

Protocol A: Mixed-Mode SPE and UPLC-MS/MS for Biological Matrices

Biological fluids (urine, blood) and supplement extracts contain massive amounts of neutral lipids, botanical extractives, and proteins that cause severe ion suppression in electrospray ionization (ESI). Mixed-mode strong cation exchange (MCX) solid-phase extraction is employed to isolate the basic amine selectively[5].

System Suitability Test (SST - The Validation Gate): Before batch analysis, inject a 50 ng/mL standard of (2-Phenylpropyl)(propan-2-yl)amine HCl. The system is only validated if:

  • The retention time (RT) matches the historical mean within ±0.05 minutes.

  • The ratio of the 72.1 m/z to 119.1 m/z product ions is within ±20% of the reference standard.

  • Chromatographic resolution ( Rs​ ) between N-isopropyl-BMPEA and N-propylamphetamine is 1.5.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 1.0 mL of urine or 100 mg of homogenized supplement into a centrifuge tube. Add 50 µL of deuterated internal standard (e.g., Amphetamine-d11, 1 µg/mL). Dilute with 2.0 mL of 2% Formic Acid in water to protonate the secondary amine fully.

  • SPE Conditioning: Condition an Oasis MCX cartridge (30 mg/1 cc) with 1 mL Methanol (MeOH), followed by 1 mL 2% Formic Acid.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Interference Washing (Mechanistic Step):

    • Wash with 1 mL 2% Formic Acid to remove highly polar, non-basic interferences.

    • Wash with 1 mL 100% MeOH. Causality: Because the protonated amine is held by strong electrostatic forces to the sulfonic acid groups on the sorbent, 100% organic solvent can be used aggressively to wash away neutral botanical lipids and uncharged adulterants without risking analyte breakthrough.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Causality: The high pH deprotonates the amine, breaking the ionic bond and releasing the purified N-isopropyl-BMPEA.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • UPLC Analysis: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters Acquity BEH C18). Use a shallow gradient (5% to 40% organic over 8 minutes) to ensure baseline separation from isobaric α -methylphenylethylamines[4].

Protocol B: GC-MS with HFBA Derivatization for Seized Powders

Secondary amines like N-isopropyl-BMPEA often exhibit poor peak shape (tailing) and non-specific fragmentation (yielding low-mass ions like m/z 44 or 58) in standard electron ionization (EI) GC-MS. Derivatization is mandatory to shift the mass of diagnostic fragments to higher m/z ranges, reducing background noise and clearly distinguishing it from positional isomers.

Step-by-Step Methodology:

  • Extraction: Dissolve 10 mg of seized powder in 1 mL of 0.1 M NaOH to ensure the compound is in its free-base form. Extract into 2 mL of Ethyl Acetate. Centrifuge and transfer the organic layer to a glass reaction vial.

  • Derivatization (Mechanistic Step): Add 50 µL of Heptafluorobutyric anhydride (HFBA). Cap and incubate at 60°C for 30 minutes. Causality: HFBA reacts with the secondary amine to form a heptafluorobutyryl derivative. This replaces the active amine hydrogen with a bulky, electron-withdrawing group, drastically increasing the molecule's volatility, eliminating column tailing, and directing EI fragmentation toward highly specific, high-mass diagnostic ions.

  • Drying: Evaporate the reaction mixture to complete dryness under nitrogen to remove highly acidic HFBA byproducts that would degrade the GC column.

  • Reconstitution & Analysis: Reconstitute in 100 µL of dry Ethyl Acetate. Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Scan from m/z 40 to 450.

References

  • WebMD. "Beta-Methylphenethylamine (BMPEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews". WebMD.
  • U.S. Food and Drug Administration (FDA). "BMPEA in Dietary Supplements". FDA.gov.
  • MDPI.
  • Keith Borer Consultants. "The Gold Standard Paradox: BMPEA false positive confirmation for amphetamine in toxicology". Keith Borer Consultants.
  • National Institutes of Health (NIH).
  • Forensic Toxicology.

Sources

Method

Application Note: Intravenous Self-Administration Protocols for N-Isopropylbenzylamine in Rodents

Target Audience: Researchers, Behavioral Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Pharmacological Context N-isopropylbenzylamine (N-ISO or N-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Behavioral Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Pharmacological Context

N-isopropylbenzylamine (N-ISO or N-ipb) is a structural chain isomer of methamphetamine (METH). Because it shares nearly identical physical properties with METH—such as crystal appearance and melting point—it has become a ubiquitous adulterant and substitute in seized illicit drug supplies. Despite its widespread human exposure, the preclinical abuse liability of N-ISO was historically poorly characterized.

Recent authoritative studies have demonstrated that N-ISO functions as a primary reinforcer and possesses distinct abuse potential, albeit with a different pharmacodynamic profile than METH . As a Senior Application Scientist, I have designed this guide to establish a rigorous, self-validating methodological framework for evaluating N-ISO using the gold-standard Intravenous Self-Administration (IVSA) paradigm.

The Causality of the Model

Why utilize IVSA over simpler models like Conditioned Place Preference (CPP)? While CPP measures the passive associative reward of a drug, IVSA directly quantifies the reinforcing efficacy by measuring an animal's willingness to perform an operant task (lever pressing) to obtain the substance. For psychostimulants like N-ISO, IVSA yields an inverted U-shaped dose-response curve. The ascending limb reflects increasing reinforcing value, while the descending limb reflects pharmacological satiation or the onset of competing stereotypic behaviors that physically interfere with operant responding. Because N-ISO is less potent than METH, its entire dose-response curve is shifted to the right, requiring higher doses to maintain maximum response .

Logical Workflow of the IVSA Paradigm

To ensure reproducibility, the experimental design must follow a strict, sequential logic. The workflow below outlines the critical path from surgical intervention to advanced behavioral economic analysis.

IVSA_Workflow Surg 1. Surgical Preparation Jugular Vein Catheterization Recov 2. Recovery & Patency Self-Validating Check Surg->Recov Acq 3. IVSA Acquisition FR1 Schedule (1 mg/kg) Recov->Acq DR 4. Dose-Response Mapping Inverted U-Curve Acq->DR Econ 5. Behavioral Economics Demand Elasticity DR->Econ

Logical workflow of N-ISO intravenous self-administration and behavioral economics.

Quantitative Data Summary: N-ISO vs. Methamphetamine

Before initiating the protocol, it is critical to understand the baseline behavioral metrics of N-ISO compared to its parent isomer, METH. This dictates the dosing parameters used in the operant chambers.

Pharmacological MetricN-Isopropylbenzylamine (N-ISO)Methamphetamine (METH)Mechanistic Causality
Acquisition Dose 1.0 mg/kg/infusion0.05 - 0.1 mg/kg/infusionN-ISO requires higher target saturation to trigger dopaminergic reinforcement.
Dose-Response Curve Inverted U-shape (Shifted Right)Inverted U-shapeLower potency delays the onset of satiation and competing stereotypy.
Reinforcement Potency LowerHigherWeaker affinity/efficacy at monoamine transporters.
Demand Elasticity ( α ) Higher (Lower essential value)Lower (Higher essential value)Animals will not work as hard (lower break point) for N-ISO as response cost increases.
Locomotor Sensitization Delayed and attenuatedRapid and robustN-ISO induces weaker neuroplastic adaptations in the nigrostriatal pathway.

Step-by-Step Experimental Protocols

A robust IVSA protocol must be a self-validating system . This means the experimental design inherently contains fail-safes that automatically identify and exclude artifactual data.

Protocol A: Surgical Catheterization and Patency Validation

The integrity of the intravenous route is the foundational variable of this assay.

  • Anesthesia & Asepsis: Induce anesthesia using Isoflurane (4% induction, 1.5-2% maintenance). Prepare the surgical sites (ventral neck and dorsal scapular region) with betadine and 70% ethanol.

  • Catheter Implantation: Isolate the right external jugular vein. Insert a silastic catheter (0.3 mm ID, 0.6 mm OD) 3.0 cm into the vein, terminating just outside the right atrium. Secure with surgical silk sutures.

  • Subcutaneous Routing: Tunnel the distal end of the catheter subcutaneously to the dorsal scapular region and exteriorize it through a dorsal harness or back-mount assembly.

  • Self-Validating Patency Check (Critical Step): Flush the catheter daily with 0.1 mL of heparinized saline (30 IU/mL) containing prophylactic antibiotics (e.g., Cefazolin).

    • Validation Metric: Once weekly, and immediately following the final testing session, infuse 0.1 mL of methohexital sodium (Brevital, 10 mg/mL). The animal must exhibit an immediate (within 3 seconds) loss of muscle tone. Causality: If ataxia is delayed or absent, the catheter is occluded or leaking. Data from that animal for the preceding week must be strictly excluded.

Protocol B: Acquisition of N-ISO Self-Administration
  • Apparatus Setup: Place the recovered rodent in an operant conditioning chamber equipped with two levers (Active and Inactive), a cue light, and a house light. Connect the dorsal catheter to a fluid swivel and a syringe pump.

  • Schedule of Reinforcement: Initiate a Fixed Ratio 1 (FR1) schedule. A single press on the active lever triggers a 2-second infusion of N-ISO at 1.0 mg/kg/infusion .

  • Cue Presentation: Pair the infusion with a 20-second illumination of the cue light above the active lever. During this 20-second "time-out" period, further lever presses are recorded but do not yield drug. Causality: The time-out prevents lethal overdose and allows the drug to cross the blood-brain barrier, establishing the associative link between the cue, the operant action, and the pharmacological reward.

  • Self-Validating Behavioral Check: Acquisition is defined as achieving >20 infusions per 2-hour session for three consecutive days, with a >75% discrimination ratio for the active lever over the inactive lever. Failure to discriminate indicates non-specific motor stimulation rather than goal-directed reinforcement.

Protocol C: Behavioral Economics and Demand Elasticity

To determine the efficacy of N-ISO as a reinforcer (how hard the animal will work for it), transition the animals to a Progressive Ratio (PR) or exponential demand schedule.

  • Dose Manipulation: Vary the N-ISO dose across sessions (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg/infusion) to construct the inverted U-shaped curve.

  • Increasing Response Cost: Implement a PR schedule where the number of lever presses required for a single infusion increases exponentially (e.g., 1, 2, 4, 6, 9, 12, 15, 20...).

  • Break Point Analysis: The session ends when the animal fails to earn an infusion for 1 hour. The final ratio completed is the "break point."

  • Economic Calculation: Calculate the essential value ( α ) using the exponential demand equation. N-ISO yields a higher α value (greater elasticity) than METH, proving it has lower reinforcing efficacy.

Reinforcement Logic & Behavioral Economics

The following diagram illustrates the causal feedback loop that drives operant reinforcement and how increasing response costs expose the behavioral economic demand of N-ISO.

Demand_Logic NISO N-ISO Infusion (Reinforcing Stimulus) Operant Operant Response (Active Lever Press) NISO->Operant Positive Feedback Operant->NISO FR1 Schedule Cost Increasing Response Cost (Progressive Ratio) Operant->Cost Transition Elasticity Demand Elasticity (Lower Essential Value vs METH) Cost->Elasticity Behavioral Output

Feedback loop of N-ISO operant reinforcement and behavioral economic demand.

Troubleshooting and Quality Control

  • Loss of Patency: The most common failure point. If Brevital testing fails, attempt to clear the line with a locking solution of urokinase (5000 IU/mL) left in the catheter for 30 minutes. If unsuccessful, the animal must be removed from the study.

  • Failure to Acquire: If an animal fails to acquire self-administration at 1.0 mg/kg/infusion, verify the pump flow rate volumetrically. Ensure the swivel is frictionless; a stiff swivel will physically tether the animal, artificially suppressing operant behavior.

  • Stereotypy Interference: At high doses of N-ISO (>3.0 mg/kg), animals may exhibit repetitive head-bobbing or pacing. This stereotypy can physically prevent them from pressing the lever, causing a false drop in the dose-response curve. Video tracking during the session is recommended to differentiate between pharmacological satiation and stereotypic interference.

References

  • Lai, M., Fu, D., Li, X., Zhuang, D., Wang, M., Xu, Z., ... & Liu, H. (2024). N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents. Addiction Biology, 29(2), e13370. URL: [Link]

Application

Application Note: Profiling N-Isopropylbenzylamine Hydrochloride in Monoamine Transporter Pharmacology

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction and Pharmacological Context N-Isopropylbenzylamine (N-IPBA) hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction and Pharmacological Context

N-Isopropylbenzylamine (N-IPBA) hydrochloride is a structural isomer of methamphetamine (METH) that has proliferated globally as a non-psychoactive diluent and cutting agent in illicit drug markets [1]. Because it shares the identical molecular formula (C₁₀H₁₅N) and exhibits virtually indistinguishable physical properties—such as crystal habit and melting point—it poses significant challenges for forensic identification and toxicological risk assessment.

While the pharmacological profile of METH is well-characterized—acting as a potent substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) to induce reverse transport and massive monoamine efflux—the interaction of N-IPBA with these critical membrane proteins remains a significant gap in neuropharmacology [2]. Recent behavioral studies indicate that N-IPBA possesses weak reinforcing properties and induces conditioned place preference (CPP) in rodents, albeit at significantly lower potencies than METH [3]. This suggests potential, yet unquantified, interactions with monoaminergic systems.

Conversely, recent in vitro studies have elucidated a distinct neurotoxic mechanism for N-IPBA. Exposure to N-IPBA in neuronal models induces cytotoxicity driven by the time- and concentration-dependent upregulation of neuronal nitric oxide synthase (nNOS) and subsequent intracellular nitric oxide (NO) accumulation [4]. To comprehensively profile N-IPBA, researchers must utilize orthogonal assays: radioligand binding to determine affinity ( Ki​ ), and functional assays to evaluate its cellular toxicity.

Experimental Workflows

To accurately characterize N-IPBA, we employ a dual-track investigative workflow. The first track evaluates orthosteric binding at monoamine transporters, while the second track validates its known nNOS-mediated neurotoxicity.

TransporterWorkflow A N-IPBA Hydrochloride (Test Compound) B HEK293 Cells Expressing hDAT, hSERT, hNET A->B C Radioligand Binding Assay (Displacement Kinetics) B->C D Monoamine Uptake Assay (Functional Efficacy) B->D E Determine Ki & IC50 (Compare vs. METH) C->E D->E

Workflow for profiling N-IPBA binding and functional efficacy at monoamine transporters.

Step-by-Step Methodologies

Protocol 1: Radioligand Displacement Assay for DAT, SERT, and NET

Purpose: To determine the binding affinity ( Ki​ ) of N-IPBA hydrochloride at human monoamine transporters.

Causality & Assay Design: We utilize HEK293 cells stably transfected with hDAT, hSERT, or hNET. HEK293 cells are selected because they lack endogenous monoamine transporters, ensuring that any radioligand binding is exclusively mediated by the transfected target, eliminating background noise. The assay is a self-validating system : it mandates the inclusion of METH as a positive control (to confirm assay sensitivity and dynamic range) and non-transfected HEK293 cells as a negative control (to establish the baseline of non-specific binding).

Step-by-Step Procedure:

  • Cell Membrane Preparation: Harvest HEK293 cells expressing the target transporter. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Radioligand Selection:

    • hDAT: Use [³H]WIN35428 (1.5 nM) – chosen for its high selectivity and slow dissociation kinetics at the dopamine transporter.

    • hSERT: Use [³H]Citalopram (1.0 nM).

    • hNET: Use [³H]Nisoxetine (1.0 nM).

  • Compound Dilution: Prepare serial dilutions of N-IPBA hydrochloride (from 10−10 M to 10−3 M) in assay buffer. Prepare parallel dilutions of METH to serve as the positive control.

  • Incubation: In a 96-well plate, combine 50 µL of radioligand, 50 µL of N-IPBA/METH or vehicle, and 100 µL of membrane suspension (approx. 15-20 µg protein/well). Incubate at 25°C for 2 hours to reach thermodynamic equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize charge and reduce non-specific binding) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC50​ values using non-linear regression (one-site competitive binding model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol 2: In Vitro Neurotoxicity and nNOS Activation Assay

Purpose: To validate the nNOS-mediated cytotoxicity of N-IPBA as a parallel pharmacological mechanism [4].

Causality & Assay Design: Because N-IPBA induces cell death via nitric oxide (NO) accumulation, quantifying nNOS expression and NO levels provides a functional readout of its toxicity. By utilizing 7-nitroindazole (a highly specific nNOS inhibitor) as a pre-treatment, the protocol self-validates: if 7-nitroindazole rescues the cells from N-IPBA-induced death, it proves direct causality of the nNOS pathway in the observed cytotoxicity.

Step-by-Step Procedure:

  • Cell Culture: Seed SN4741 dopaminergic cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Pre-treat half of the experimental wells with 10 µM 7-nitroindazole (or vehicle) for 1 hour prior to N-IPBA exposure.

  • N-IPBA Exposure: Expose cells to N-IPBA hydrochloride at concentrations ranging from 0.5 mM to 5.0 mM for 24 hours.

  • NO Quantification: Load cells with DAF-FM diacetate (5 µM) for 30 minutes. Measure fluorescence (Ex/Em: 495/515 nm) using a microplate reader to quantify intracellular NO accumulation.

  • Cell Viability (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm to calculate the IC50​ of cytotoxicity.

ToxicityPathway A N-IPBA Exposure (1-3 mM) B nNOS Upregulation (Enzyme Activation) A->B Induces C Intracellular NO Accumulation (Oxidative Stress) B->C Catalyzes D Neuronal Cytotoxicity (SN4741 / SH-SY5Y Cells) C->D Mediates

N-IPBA-induced neurotoxicity pathway via nNOS activation and nitric oxide accumulation.

Quantitative Data Summary

To contextualize the pharmacological study of N-IPBA, the following table summarizes the comparative toxicological and kinetic metrics between N-IPBA and its structural isomer, Methamphetamine.

Property / MetricMethamphetamine (METH)N-Isopropylbenzylamine (N-IPBA)
Molecular Formula C₁₀H₁₅NC₁₀H₁₅N
Primary Mechanism Monoamine release via DAT/SERT/NETnNOS upregulation; NO accumulation
DAT Binding Affinity ( Ki​ ) High (~0.06 - 0.12 µM)Unknown / Under Investigation
Neurotoxicity ( IC50​ ) High potency (Low µM range)Lower potency (1 - 3 mM)
Behavioral Effect Strong reinforcement / CPPWeak reinforcement / CPP
Legal Status Schedule II (US) / ControlledUnscheduled / Adulterant

References

  • Grokipedia. "C10H15N - Mechanism of Action". Grokipedia. URL:[Link]

  • Lai M, Fu D, et al. "N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents." Addiction Biology, 2024 Feb;29(2):e13370. URL:[Link]

  • Xu P, Li H, et al. "N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro." Toxicology, 2022 Oct;480:153337. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Stability testing of N-isopropylbenzylamine hydrochloride in various solvents

Technical Support Center: N-Isopropylbenzylamine Hydrochloride (N-IPBA HCl) Stability & Troubleshooting Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-Isopropylbenzylamine Hydrochloride (N-IPBA HCl) Stability & Troubleshooting

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical behaviors of N-isopropylbenzylamine hydrochloride (N-IPBA HCl) across various solvent systems. Whether you are conducting forced degradation studies or developing robust chromatographic methods, understanding the causality behind solvent interactions and isomeric interferences is critical. The protocols below are engineered as self-validating systems, ensuring that every experimental choice is grounded in verifiable analytical principles.

FAQ 1: Solvent Selection and Solubility Causality

Q: What are the optimal solvents for preparing N-IPBA HCl stock solutions, and why does the solubility vary so significantly between aqueous and organic environments?

A: The solubility profile of N-IPBA HCl is dictated by its nature as an organic amine salt. The protonated secondary amine and the chloride counterion form a stable, highly polar crystalline lattice[1].

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like DMSO possess a strong dipole moment that effectively disrupts the ionic lattice, solvating the cation without requiring hydrogen bond donation. This results in maximum solubility.

  • Polar Protic Solvents (e.g., Ethanol): Ethanol provides excellent solvation through both dipole interactions and hydrogen bonding, matching DMSO in solubility capacity[1].

  • Aqueous Buffers (e.g., PBS pH 7.2): While water has a high dielectric constant, the presence of chloride ions in Phosphate-Buffered Saline (PBS) introduces a common-ion effect, which slightly suppresses the dissolution equilibrium of the hydrochloride salt, reducing its maximum solubility compared to pure organic solvents[1].

Quantitative Solubility Profile of N-IPBA HCl

Solvent SystemSolubility (mg/mL)Solvation MechanismRecommended Use Case
DMSO 30Strong dipole, aprotic lattice disruptionHigh-concentration primary stock solutions
Ethanol 30Hydrogen bonding, protic solvationLyophilization prep, volatile solvent needs
DMF 15Moderate dipole, aprotic solvationSpecialized organic synthesis workflows
PBS (pH 7.2) 10Aqueous dielectric dissolution (limited by common-ion effect)Biological assays, physiological stability testing

Data sourced from standardized analytical reference specifications[1].

FAQ 2: Designing a Compliant Stability Testing Protocol

Q: How should I design a stability testing protocol for N-IPBA HCl in solution to comply with standard analytical rigor and ICH guidelines?

A: To ensure trustworthiness and reproducibility, your stability testing must follow a self-validating workflow based on ICH Q1A(R2) guidelines[2]. A self-validating protocol incorporates built-in controls (e.g., parallel ambient storage and system suitability injections) to distinguish true chemical degradation from instrumental drift.

Step-by-Step Methodology: Forced Degradation & Stability Workflow

  • System Suitability Preparation: Prepare a fresh 1.0 mg/mL reference standard of N-IPBA HCl in 50:50 Methanol:Water. This will be injected at the start and end of every chromatographic sequence to validate instrument performance.

  • Sample Aliquoting: Dissolve the N-IPBA HCl in your target solvent (e.g., Ethanol) at 10 mg/mL. Divide into three distinct environmental cohorts in sealed amber HPLC vials.

  • Long-Term & Accelerated Storage:

    • Place Cohort A in a controlled chamber at 25°C ± 2°C / 60% RH ± 5% RH (Long-Term)[2].

    • Place Cohort B in a chamber at 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)[2].

  • Forced Degradation (Stress Testing):

    • Thermal: Heat Cohort C1 to 60°C for 7 days[2].

    • Oxidative: Spike Cohort C2 with 30% H2​O2​ to achieve a 3% v/v final concentration; incubate for 24 hours.

  • Quenching and Filtration: Neutralize oxidative samples with sodium thiosulfate. Filter all aliquots through a 0.22 µm PTFE syringe filter to protect the analytical column.

  • Chromatographic Analysis: Analyze via HPLC-MS/MS. Calculate the mass balance by comparing the sum of the parent peak and degradation product peaks against the Day 0 baseline.

G Start Prepare N-IPBA HCl in Target Solvent Split Aliquot for ICH Q1A(R2) Stability Testing Start->Split LongTerm Long-Term 25°C / 60% RH (12 Months) Split->LongTerm Accelerated Accelerated 40°C / 75% RH (6 Months) Split->Accelerated Stress Forced Degradation (Heat, Light, H2O2) Split->Stress Analysis HPLC-MS/MS Analysis (C18 Column) LongTerm->Analysis Accelerated->Analysis Stress->Analysis Decision Degradation > 5%? Analysis->Decision Investigate Investigate Degradation Pathways Decision->Investigate Yes Validate Validate Shelf-Life & Storage Specs Decision->Validate No

Figure 1: ICH Q1A(R2) compliant stability and forced degradation workflow.

FAQ 3: Troubleshooting Analytical Anomalies

Q: During HPLC-MS/MS stability analysis of N-IPBA HCl, I am seeing co-elution and ambiguous mass spectra, particularly when comparing against structurally similar amines. How do I resolve this?

A: This is a well-documented chromatographic challenge. N-IPBA is structurally isomeric with several other secondary amines, most notably methamphetamine[3]. Because they share the same molecular weight and yield identical primary mass transitions (e.g., m/z 150.1 > 91.1 and m/z 150.1 > 57.3) in tandem mass spectrometry, mass filtering alone cannot distinguish them[4].

The causality of the co-elution lies in the stationary phase chemistry. Pentafluorophenyl (PFP) columns, which are standard in many forensic and toxicological labs for amine analysis, interact via π−π stacking and dipole interactions. However, the spatial arrangement of the isopropyl group on the benzylamine in N-IPBA results in an identical retention time to its isomers on a PFP phase[4].

Troubleshooting Protocol:

  • Halt PFP Analysis: Immediately suspend the use of PFP columns for stability indicating assays involving N-IPBA HCl if isomeric interference is suspected[4].

  • Switch to C18 Stationary Phase: Install a high-efficiency Octadecylsilane (C18) column. The hydrophobic dispersive forces of the C18 alkyl chains interact differently with the steric bulk of the isopropyl group compared to the N-methyl group of its isomers, successfully breaking the co-elution[4].

  • Optimize Mobile Phase: Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) to ensure sharp peak shapes for the protonated amine.

G Issue Co-elution / Ambiguous MS (m/z 150.1 > 91.1) CheckCol Check Stationary Phase Issue->CheckCol PFP PFP Column (Pentafluorophenyl) CheckCol->PFP C18 C18 Column (Octadecylsilane) CheckCol->C18 Fail Separation Fails (Isomeric Interference) PFP->Fail Success Baseline Resolution Achieved C18->Success

Figure 2: Troubleshooting pathway for resolving N-IPBA isomeric co-elution.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analytical Guide to N-Isopropylbenzylamine and Methamphetamine

Introduction: The Isomeric Challenge In the landscape of forensic chemistry and pharmaceutical analysis, the accurate identification of controlled substances is paramount. Methamphetamine, a potent central nervous system...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomeric Challenge

In the landscape of forensic chemistry and pharmaceutical analysis, the accurate identification of controlled substances is paramount. Methamphetamine, a potent central nervous system stimulant, is a widely regulated and abused substance. A significant challenge in its identification arises from the existence of structural isomers, such as N-isopropylbenzylamine (also known as N-ipb or "fake ice"), which share the same molecular formula (C₁₀H₁₅N) and molar mass.[1][2] N-isopropylbenzylamine has been frequently identified by law enforcement, particularly the Drug Enforcement Administration (DEA), as an adulterant or a direct substitute for methamphetamine in illicit samples, owing to the similar physical appearance of its hydrochloride salt.[1][3][4][5]

While structurally similar, their pharmacological effects differ significantly. Methamphetamine is a powerful psychostimulant with high abuse potential.[3] In contrast, N-isopropylbenzylamine does not possess significant stimulant effects at typical dosage levels but is associated with adverse side effects like headaches and confusion and has demonstrated in-vitro neurotoxicity.[3][4][6] This distinction underscores the critical need for robust and validated analytical methods that can definitively differentiate between the two compounds. Misidentification carries substantial legal and public health consequences.

This guide provides a comprehensive comparative study of N-isopropylbenzylamine and methamphetamine, focusing on the analytical techniques capable of their unambiguous differentiation. We will explore the causality behind method selection and data interpretation, grounded in the principles of mass spectrometry and chromatography.

At a Glance: Comparative Compound Properties

A foundational understanding of the similarities and differences in the physical, chemical, and pharmacological properties of these isomers is essential for developing an effective analytical strategy.

PropertyMethamphetamineN-IsopropylbenzylamineReference(s)
IUPAC Name N-methyl-1-phenylpropan-2-amineN-benzylpropan-2-amine[7][8]
Molecular Formula C₁₀H₁₅NC₁₀H₁₅N[2][3]
Molar Mass 149.24 g/mol 149.24 g/mol [5][8]
Appearance (HCl Salt) White/translucent crystalsWhite/translucent crystals[3][9]
Primary Effect Potent CNS StimulantNot a significant CNS stimulant[3][7]
Abuse Potential HighLower than methamphetamine[1]
Reported Side Effects Anxiety, paranoia, etc.Headaches, confusion[4][10]
Legal Status (U.S.) Schedule II Controlled SubstanceNot a controlled substance[3][4]

The Analytical Imperative: Overcoming Ambiguity

The core analytical challenge stems from the isomeric nature of the two compounds. Many preliminary or non-specific techniques can produce ambiguous or false-positive results.

  • Presumptive Color Tests: Tests like the Marquis reagent may yield similar color changes, making them unreliable for differentiation.[3]

  • Immunoassays: These screening tests, designed for methamphetamine, can exhibit cross-reactivity with structurally related compounds and cannot distinguish between isomers.[7]

  • Infrared Spectroscopy (FTIR): While a powerful identification tool, the spectra of these isomers can be very similar, and differentiation may be difficult, especially in the presence of impurities or cutting agents.[9]

Therefore, a robust analytical strategy must rely on high-resolution separatory techniques coupled with highly specific detection methods. The gold-standard approach involves chromatography for physical separation followed by mass spectrometry for structural elucidation.

Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone of forensic drug analysis. Its power lies in its ability to separate volatile compounds (GC) and then identify them based on their unique mass fragmentation patterns (MS).

Principle of Differentiation

Although N-isopropylbenzylamine and methamphetamine are isomers, their fragmentation under electron ionization (EI) in the MS source is different due to their distinct structures. The location of the nitrogen atom and its substituents dictates which bonds are most likely to break.

  • Methamphetamine: The primary fragmentation pathway involves a beta-cleavage (relative to the phenyl ring), resulting in the formation of a stable, resonance-stabilized tropylium ion (m/z 91 ) and a characteristic iminium cation at m/z 58 . An alpha-cleavage also produces a fragment at m/z 119 .[1][10][11]

  • N-Isopropylbenzylamine: The most prominent fragmentation involves cleavage of the C-N bond adjacent to the isopropyl group, also leading to the stable tropylium ion (m/z 91 ). Another cleavage can produce an iminium ion at m/z 58 .[1][10][12] Crucially, the fragment at m/z 119 , which is characteristic of methamphetamine's structure, is absent or of very low abundance in the mass spectrum of N-isopropylbenzylamine.[1][10]

The presence and relative abundance of this m/z 119 ion is the key differentiator in GC-MS analysis.

Visualization: Structural and Fragmentation Differences

The following diagram illustrates the molecular structures and the key fragmentation points that lead to their distinct mass spectra.

G cluster_meth Methamphetamine cluster_niso N-Isopropylbenzylamine METH Methamphetamine (m/z 149) METH_frag1 m/z 119 (Diagnostic Fragment) METH->METH_frag1 α-cleavage METH_frag2 m/z 91 (Tropylium Ion) METH->METH_frag2 β-cleavage METH_frag3 m/z 58 (Iminium Ion) METH->METH_frag3 β-cleavage NISO N-Isopropylbenzylamine (m/z 149) NISO_frag1 m/z 91 (Tropylium Ion) NISO->NISO_frag1 C-N cleavage NISO_frag2 m/z 58 (Iminium Ion) NISO->NISO_frag2 C-N cleavage NISO_absent m/z 119 is Absent NISO->NISO_absent

Caption: Chemical structures and key mass fragments for differentiation.

Data Summary: Key Diagnostic Ions
CompoundParent Ion (M+)Key Diagnostic Fragment(s)Common Fragments
Methamphetamine m/z 149m/z 119 m/z 91, m/z 58
N-Isopropylbenzylamine m/z 149Absence of m/z 119m/z 91, m/z 58

Confirmatory Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For complex matrices, low concentrations, or cases requiring the highest degree of certainty, LC-MS/MS provides superior specificity and sensitivity.[9][10][13]

Principle of Differentiation

LC-MS/MS adds another layer of specificity through both chromatographic separation and the use of Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation: By selecting an appropriate LC column and mobile phase (e.g., a C18 column), it is possible to achieve different retention times for the two isomers.[9][10] For example, under certain published conditions, N-isopropylbenzylamine elutes earlier (e.g., 4.36 min) than methamphetamine (e.g., 5.86 min).[9] This physical separation provides the first point of differentiation.

  • Multiple Reaction Monitoring (MRM): This is a highly selective MS/MS technique. The first quadrupole (Q1) is set to isolate the parent ion (m/z 150, the protonated molecule [M+H]⁺). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor only for specific, pre-determined product ions. By choosing unique parent-to-product ion transitions, we can selectively detect each compound.

  • Methamphetamine Transition: m/z 150 → m/z 119

  • Common Transition: m/z 150 → m/z 91

Monitoring a unique transition for methamphetamine alongside a common transition allows for unambiguous identification and quantification, even if the compounds are not fully separated chromatographically.[1][10]

Orthogonal Verification: Spectroscopic Methods

While chromatographic-mass spectrometric methods are primary, other techniques can provide valuable orthogonal data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively distinguish the isomers. The chemical environment of the protons and carbons in the isopropyl group of N-isopropylbenzylamine will produce signals (e.g., a doublet and a septet in ¹H NMR) that are distinctly different from the signals produced by the methyl and methine protons on the propyl chain of methamphetamine.

  • Fourier-Transform Infrared Spectroscopy (FTIR): While challenging, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The C-N stretching and bending vibrations will differ due to the different alkyl substituents (isopropyl vs. methyl) on the nitrogen atom.

Experimental Protocols

The following protocols are provided as examples of self-validating systems. Any laboratory implementation must be preceded by a full validation study according to established guidelines (e.g., SWGDRUG, UNODC).

Protocol 1: GC-MS Analysis

Objective: To separate and identify methamphetamine and N-isopropylbenzylamine in a solid sample.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the crystalline sample.

    • Dissolve in 1 mL of methanol in a 2 mL autosampler vial.

    • Vortex until fully dissolved. If necessary, sonicate for 5 minutes.

  • Instrument Parameters:

    • GC System: Agilent 7890 or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

    • Injection Volume: 1 µL in splitless mode.

    • Injector Temperature: 250 °C.[4]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 50 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 2 min.

  • MS Parameters:

    • MS System: Agilent 5977 or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[4]

    • Acquisition Mode: Full Scan (m/z 40-500).

  • Data Analysis & Interpretation:

    • Integrate the chromatographic peaks corresponding to the analytes.

    • Examine the mass spectrum for each peak.

    • Identification of Methamphetamine: Confirm the presence of the parent ion (m/z 149) and the key fragment ions at m/z 119, 91, and 58.[1][10]

    • Identification of N-Isopropylbenzylamine: Confirm the presence of the parent ion (m/z 149) and fragment ions at m/z 91 and 58, with a notable absence of the m/z 119 fragment.[1][10]

    • Compare retention times and spectra against certified reference material standards analyzed under the same conditions.

Protocol 2: LC-MS/MS Analysis

Objective: To separate, identify, and quantify methamphetamine and N-isopropylbenzylamine with high sensitivity and specificity.

  • Sample and Standard Preparation:

    • Prepare a stock solution of 1 mg/mL for each certified reference standard in methanol.

    • Create a series of calibration standards by serial dilution (e.g., 1 ng/mL to 100 ng/mL).[10]

    • Prepare the unknown sample by dissolving it in methanol to fall within the calibration range. Filter all solutions through a 0.22 µm syringe filter before analysis.

  • LC Parameters:

    • LC System: Shimadzu HPLC system or equivalent.[10]

    • Column: Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[1][10]

    • Column Temperature: 40 °C.[1][10]

    • Mobile Phase: Isocratic elution with 80:20 (v/v) acetonitrile and 20 mM ammonium acetate with 0.1% formic acid.[1][10]

    • Flow Rate: 0.40 mL/min.[1][10]

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • MS System: AB Sciex API 4000 QTRAP or equivalent.[10]

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Methamphetamine Quantifier: 150.1 → 119.1

      • Methamphetamine Qualifier: 150.1 → 91.1

      • N-ipb Quantifier: 150.1 → 91.1

      • N-ipb Qualifier: 150.1 → 58.0

  • Data Analysis & Interpretation:

    • Confirm that the retention time for each analyte in the unknown sample matches that of the certified reference standard.

    • Verify that both the quantifier and qualifier transitions are present for each identified analyte.

    • Ensure the ion ratio (qualifier peak area / quantifier peak area) in the sample is within ±20% of the ratio observed in the reference standard.

    • Quantify using the calibration curve generated from the reference standards.

Analytical Workflow and Decision Making

The choice of methodology depends on the sample, context, and required level of certainty. The following diagram outlines a logical workflow.

G cluster_workflow Analytical Workflow cluster_gcms_results GC-MS Interpretation start Unknown Crystalline Sample presumptive Presumptive Color Test (e.g., Marquis) start->presumptive gcms GC-MS Analysis presumptive->gcms Positive Result lcmsms LC-MS/MS Confirmation gcms->lcmsms Ambiguous Result or Requires High Certainty gcms_meth Spectrum shows m/z 119, 91, 58 gcms->gcms_meth gcms_niso Spectrum shows m/z 91, 58 (NO m/z 119) gcms->gcms_niso gcms_mix Both elution profiles and/or mixed spectra gcms->gcms_mix report_mixture Report as Mixture lcmsms->report_mixture report_meth Report as Methamphetamine report_niso Report as N-Isopropylbenzylamine gcms_meth->report_meth gcms_niso->report_niso gcms_mix->report_mixture

Caption: A decision-making workflow for sample analysis.

Conclusion

The structural similarity between N-isopropylbenzylamine and methamphetamine presents a significant analytical challenge that necessitates the use of high-resolution, specific techniques. While presumptive tests are inadequate, both GC-MS and LC-MS/MS have proven to be robust and reliable methods for their differentiation. The key to successful analysis lies in understanding the distinct mass fragmentation pathways, with the presence or absence of the m/z 119 ion in GC-MS serving as a primary diagnostic marker. For ultimate certainty, especially in complex samples, the chromatographic separation and selective MRM transitions of LC-MS/MS provide an unparalleled level of confidence. By employing these validated protocols, researchers and forensic scientists can ensure accurate identification, upholding scientific integrity and contributing to public safety.

References

  • Luo, Y., Dai, K., Ma, A., Luo, Q., & Du, J. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Journal of Nanomaterials, 2021, 1-9. [Link]

  • Luo, Q., Dai, K., Ma, A., & Luo, Y. (2020).
  • Luo, Y., Dai, K., Ma, A., Luo, Q., & Du, J. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Semantic Scholar. [Link]

  • Lin, H. R., Sun, M. H., Wang, S. M., & Lin, C. H. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Hair. Journal of Food and Drug Analysis, 13(3). [Link]

  • DEA Microgram Bulletin. (2008). N-ISOPROPYLBENZYLAMINE HYDROCHLORIDE (AS “ICE” METHAMPHETAMINE MIMICS) ON THE WEST COAST. Microgram Bulletin, 41(3), 31. [Link]

  • Luo, Q., Dai, K., Ma, A., Luo, Y., & Du, J. (2020). Method for distinguishing methamphetamine from N-isopropylbenzylamine. SciSpace. [Link]

  • Xu, P., Li, H., Qiu, Q., Xiao, X., Qiu, Y., Li, X., ... & Cui, W. (2022). N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro. Toxicology, 480, 153337. [Link]

  • ResearchGate. (n.d.). Mass spectra of N-isopropylbenzylamine (N-IBA). [Link]

  • Wikipedia. (n.d.). Isopropylbenzylamine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparative Analysis: N-Isopropylbenzylamine vs. Methamphetamine in Chemical and Biological Contexts. [Link]

  • Patsnap Eureka. (2025). Isopropylbenzylamine Explained: Uses, Risks, and Legal Status. [Link]

  • Forensic RTI. (2013). Methamphetamine Enantiomers: Analysis and Result Interpretation. [Link]

  • MDPI. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • Bloom Tech. (2024). What are the pharmaceutical properties of N-Isopropylbenzylamine?[Link]

  • PubChem. (n.d.). Isopropylbenzylamine. [Link]

Sources

Comparative

Validated Analytical Methods for Differentiating Methamphetamine and N-Isopropylbenzylamine in Seized Samples

Executive Summary The adulteration of seized methamphetamine (MA) with its structural isomer, N-isopropylbenzylamine (N-IPBA), presents a critical vulnerability in forensic drug analysis. Because N-IPBA is a non-controll...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The adulteration of seized methamphetamine (MA) with its structural isomer, N-isopropylbenzylamine (N-IPBA), presents a critical vulnerability in forensic drug analysis. Because N-IPBA is a non-controlled industrial chemical that mimics the physical appearance and crystallization patterns of methamphetamine, it is frequently used as a cutting agent or "fake meth."

For analytical chemists, N-IPBA represents a severe isobaric interference. Both compounds share the identical molecular formula (C₁₀H₁₅N), molecular weight (149.23 Da), and yield identical primary product ions during mass spectrometry fragmentation. This comparison guide evaluates legacy screening methods against a[1], detailing the mechanistic causality behind chromatographic choices and providing a self-validating protocol for accurate forensic quantification.

The Analytical Challenge: Isobaric & Regioisomeric Interference

The core difficulty in differentiating MA and N-IPBA lies in their structural homology. During positive Electrospray Ionization (ESI+), both molecules protonate to form an [M+H]⁺ precursor ion at m/z 150.1.

When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer, both molecules undergo cleavage at the alkyl-benzyl bond, producing a dominant tropylium ion at m/z 91.1. Furthermore, they share secondary transitions (e.g., m/z 150.1 > 57.3), rendering standard Multiple Reaction Monitoring (MRM) mass spectrometry blind to the difference unless the compounds are perfectly resolved in the chromatographic dimension[2].

Methodological Comparison: Why Legacy Systems Fail
Analytical MethodResolution CapabilityPrimary LimitationVerdict
Direct Infusion MS NoneCannot distinguish isobaric ions (m/z 150.1).Unsuitable
Standard GC-MS Poor to ModerateRequires complex chemical derivatization to alter volatility and resolve peaks; risks thermal degradation.High risk of false positives
LC-MS/MS (PFP Column) PoorPentafluorophenyl (PFP) stationary phases rely on π-π interactions with the benzyl ring. Since both MA and N-IPBA have identical benzyl rings, they co-elute.Unsuitable for mixtures
LC-MS/MS (C18 Column) Excellent (Baseline) Requires precise mobile phase optimization to control ionization state, but achieves baseline separation based on alkyl chain sterics.Gold Standard

Causality of Chromatographic Resolution

The experimental choice to abandon PFP columns in favor of C18 columns is rooted in the physical chemistry of the molecules. While PFP columns are traditionally favored in forensic toxicology for basic aromatic drugs due to strong dipole and π-π interactions, they fail here because the aromatic regions of MA and N-IPBA are identical[2].

By switching to an Agilent Poroshell 120 SB-C18 column , the separation mechanism shifts entirely to hydrophobic (dispersive) interactions. The structural difference between the branched N-isopropyl group of N-IPBA and the linear N-methyl/alpha-methyl configuration of MA creates a distinct difference in hydrodynamic volume. The C18 phase exploits this steric hindrance, selectively retaining N-IPBA longer than MA.

SeparationLogic A Isobaric Mixture MA & N-IPBA B PFP Column (Dominant π-π Interactions) A->B C C18 Column (Dominant Hydrophobic Interactions) A->C D Co-elution (Identical Benzyl Rings) B->D E Baseline Resolution (Alkyl Chain Steric Differences) C->E

Chromatographic separation causality for MA and N-IPBA based on stationary phase chemistry.

Validated LC-ESI-MS/MS Protocol

To ensure scientific integrity, the following protocol operates as a self-validating system. It incorporates mandatory System Suitability Testing (SST) and matrix blanks to continuously verify that isobaric interference is absent before sample quantification begins[1].

Phase 1: Reagent & Sample Preparation
  • Mobile Phase Preparation:

    • Solvent A: Prepare a 20 mM ammonium acetate aqueous solution. Add 0.1% formic acid (v/v) to buffer the pH, ensuring both MA and N-IPBA remain fully protonated (cationic) for optimal ESI efficiency.

    • Solvent B: MS-grade Acetonitrile.

  • Sample Extraction:

    • Weigh 1.0 mg of the seized crystalline sample.

    • Dissolve in 10 mL of MS-grade methanol.

    • Vortex for 2 minutes, then centrifuge at 12,000 rpm for 5 minutes to pellet insoluble cutting agents.

    • Dilute the supernatant 1:1000 in the initial mobile phase to prevent detector saturation.

  • Self-Validation Check (Blank Matrix): Process a blank solvent sample through the exact extraction workflow. It must yield a signal-to-noise (S/N) ratio of <3 for the m/z 150.1 > 91.1 transition.

Phase 2: Chromatographic Conditions
  • Column: Agilent Poroshell 120 SB-C18 (4.6 × 100 mm, 2.7 μm).

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer kinetics).

  • Elution Strategy: Isocratic elution at 80% Solvent B / 20% Solvent A. Causality: Isocratic elution is chosen over gradient elution to maximize reproducibility of the subtle retention time differences between the isomers.

  • Flow Rate: 0.40 mL/min.

  • Injection Volume: 2 μL.

Phase 3: Mass Spectrometry (ESI-MS/MS) Parameters

Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: +4.0 kV

  • Desolvation Temperature: 350°C

  • Transitions Monitored:

    • Quantification Transition (Shared):m/z 150.1 → 91.1 (Collision Energy: 20 eV)

    • Confirmation Transition 1 (MA favored):m/z 150.1 → 119.1 (Collision Energy: 15 eV)

    • Confirmation Transition 2 (Shared):m/z 150.1 → 57.3 (Collision Energy: 25 eV)

MSWorkflow S1 Sample Prep Dilution & Filtration S2 Isocratic LC Agilent Poroshell C18 S1->S2 S3 ESI+ Ionization [M+H]+ m/z 150.1 S2->S3 S4 MRM Detection Quant: 150.1 > 91.1 S3->S4

Validated LC-ESI-MS/MS workflow for the quantification of MA and N-IPBA in forensic samples.

Quantitative Validation Data

The method described above was rigorously validated according to forensic analytical guidelines (e.g., SWGTOX/CFDA). The use of the C18 column under isocratic conditions yields exceptional sensitivity and precision, successfully preventing the misidentification of N-IPBA as MA[1].

Table 2: Method Validation Parameters for MA and N-IPBA

Validation ParameterMethamphetamine (MA)N-Isopropylbenzylamine (N-IPBA)
Linearity Range 0.51 ng/mL – 51.0 ng/mL0.51 ng/mL – 51.0 ng/mL
Correlation Coefficient (R²) > 0.999> 0.999
Lower Limit of Detection (LLOD) 0.1 ng/mL0.1 ng/mL
Lower Limit of Quantitation (LLOQ) 0.3 ng/mL0.3 ng/mL
Intra-day Precision (RSD) < 12.5%< 14.2%
Inter-day Precision (RSD) < 13.8%< 14.8%
Accuracy (Relative Error, RE) < 18%< 19%

Data synthesized from the validated forensic study by Luo et al. (2021)[1].

References

  • Luo, Y., Du, J., Xiao, H., Zheng, L., Chen, X., Ma, A., & Luo, Q. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Journal of Nanomaterials, 2021, 6679515.[Link]

  • Ministry of Public Security of the PRC. (2020). Method for distinguishing methamphetamine from N-isopropylbenzylamine. (Patent No. CN110849985A).
  • Chikumoto, T., Kadomura, N., et al. (2021). Comprehensive Analysis of Analogues of Amine-Related Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. Analytical Chemistry.[Link]

Sources

Validation

Publish Comparison Guide: Isomeric Differentiation of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride by Advanced Mass Spectrometry

Executive Summary The rapid emergence of novel psychoactive substances (NPS) and structurally complex designer drugs has pushed traditional analytical testing to its limits. (2-Phenylpropyl)(propan-2-yl)amine hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of novel psychoactive substances (NPS) and structurally complex designer drugs has pushed traditional analytical testing to its limits. (2-Phenylpropyl)(propan-2-yl)amine hydrochloride (also known as N-isopropyl- β -methylphenethylamine) is a secondary amine whose structural framework is shared by numerous controlled positional isomers.

For researchers and drug development professionals, differentiating this specific compound from its isomers—such as N-isopropylamphetamine and N-propyl- β -methylphenethylamine —is a critical analytical bottleneck. This guide objectively compares the performance of traditional Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against the superior capabilities of High-Resolution Ion Mobility-Mass Spectrometry (IM-MS) . By leveraging Collision Cross Section (CCS) data, IM-MS provides an orthogonal, shape-based separation dimension that resolves isobaric compounds where traditional mass spectrometry fails .

The Analytical Challenge: Why Traditional Platforms Fall Short

When analyzing isomers of C12​H19​N (Exact neutral mass: 177.1517 Da), standard LC-MS/MS platforms rely on Collision-Induced Dissociation (CID) to generate structural fingerprints. However, positional isomerism severely limits this approach .

  • Isomer A (N-isopropylamphetamine) : Undergoes α -cleavage to lose a benzyl radical (91 Da), yielding a prominent iminium product ion at m/z 86. This unique fragment allows for easy MS/MS differentiation.

  • Isomer B (N-propyl- β -methylphenethylamine) : Undergoes α -cleavage to lose a phenylpropyl radical (105 Da), yielding an iminium product ion at m/z 72.

  • Target (N-isopropyl- β -methylphenethylamine) : Identically undergoes α -cleavage to lose a phenylpropyl radical, yielding the exact same m/z 72 product ion.

Because the Target and Isomer B share identical precursor ions ( [M+H]+ 178.159) and identical primary MRM transitions (178 72), LC-QqQ-MS/MS cannot reliably differentiate them. Furthermore, their nearly identical lipophilicity results in severe chromatographic co-elution.

Fragmentation_Pathway Precursor [M+H]+ m/z 178.159 (All Isomers) IsoA N-isopropyl-β-methylphenethylamine (Target) Precursor->IsoA IsoB N-propyl-β-methylphenethylamine (Isomer B) Precursor->IsoB IsoC N-isopropylamphetamine (Isomer A) Precursor->IsoC FragA Loss of Ph-CH(CH3)• Fragment: m/z 72 IsoA->FragA FragB Loss of Ph-CH(CH3)• Fragment: m/z 72 IsoB->FragB FragC Loss of Ph-CH2• Fragment: m/z 86 IsoC->FragC ResultAB Indistinguishable by MS/MS Requires IM-MS (CCS) FragA->ResultAB FragB->ResultAB ResultC Distinguishable by MS/MS (m/z 86) FragC->ResultC

Fig 1. Divergent and convergent α-cleavage pathways of C12H19N isomers.

The Solution: High-Resolution Ion Mobility-Mass Spectrometry (IM-MS)

To overcome the limitations of traditional MS/MS, Ion Mobility-Mass Spectrometry (IM-MS) introduces an orthogonal separation dimension based on the molecule's size, shape, and charge in the gas phase—quantified as the Collision Cross Section (CCS) .

Mechanistic Causality : The branched propan-2-yl (isopropyl) group in the target molecule folds more compactly in the gas phase compared to the linear propyl chain of Isomer B. When drifting through a neutral buffer gas (e.g., N2​ ) under a weak electric field, the more compact isopropyl variant experiences fewer collisions with the gas molecules. This reduced drag force results in a shorter drift time and a smaller, distinct CCS value, allowing for baseline separation of the isomers before they even reach the mass analyzer.

IM_MS_Workflow Sample Sample Preparation (Isomeric Mixture) UHPLC UHPLC Separation (Co-eluting Isomers) Sample->UHPLC ESI Electrospray Ionization [M+H]+ m/z 178.159 UHPLC->ESI IM Ion Mobility Cell Separation by CCS ESI->IM QTOF High-Res Q-TOF MS Accurate Mass IM->QTOF Data 4D Data Analysis (RT, m/z, CCS, MS/MS) QTOF->Data

Fig 2. UHPLC-IM-MS workflow for 4D separation of isomeric amines.

Quantitative Data & Platform Comparison

Table 1: Platform Performance Comparison
Analytical PlatformResolving Power (Isomers)Matrix Interference SusceptibilityPrimary Identification MetricSuitability for (2-Phenylpropyl)(propan-2-yl)amine
GC-EI-MS LowHighRetention Time, EI fragmentsPoor (Requires derivatization)
LC-QqQ-MS/MS ModerateModerateRetention Time, MRMPoor (Identical MRM to Isomer B)
LC-IM-HRMS High Low Exact Mass, MS/MS, CCS Excellent (4D Orthogonal Separation)
Table 2: Isomeric Differentiation Metrics (LC-IM-HRMS)

Note: CCS values are representative predictions based on homologous phenethylamine series drifting in Nitrogen gas.

CompoundPrecursor Ion ( [M+H]+ )Primary α -Cleavage FragmentPredicted CCS ( N2​ , Ų)Differentiation Status
N-isopropyl- β -methylphenethylamine (Target)178.1590 m/z 72.0813~142.5Resolved by CCS (Compact)
N-propyl- β -methylphenethylamine (Isomer B)178.1590 m/z 72.0813~148.2Resolved by CCS (Linear)
N-isopropylamphetamine (Isomer A)178.1590 m/z 86.0970~144.8Resolved by MS/MS

Experimental Protocols: Self-Validating IM-MS Workflow

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. System suitability checks must be passed before any isomeric differentiation is attempted.

Phase 1: System Calibration & Suitability
  • Tune the TOF Mass Analyzer : Calibrate the Q-TOF using a standard tuning mix (e.g., Agilent ESI-L) to achieve a mass accuracy of < 2 ppm.

    • Causality: High mass accuracy is strictly required to definitively assign the precursor ion as C12​H20​N+ ( m/z 178.1590) and rule out isobaric interferences from different elemental compositions in complex biological matrices .

  • CCS Calibration : Infuse a polyalanine standard mixture ( m/z range 72–1000).

    • Causality: Polyalanine provides known, absolute CCS values. Matching these empirical values validates that the drift tube pressure (typically 4 Torr) and temperature (300 K) sensors are accurate, ensuring the system is self-validating before unknown samples are injected.

Phase 2: UHPLC Separation
  • Column Selection : Utilize a sub-2 μ m C18 column (e.g., 2.1 x 100 mm, 1.8 μ m).

  • Mobile Phase : Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as an abundant proton source, driving the equilibrium of the secondary amine toward the [M+H]+ state, which maximizes ionization efficiency in the ESI source.

  • Gradient : Execute a shallow gradient (5% to 40% B over 10 minutes).

    • Causality: A shallow gradient maximizes the subtle hydrophobic differences between the propyl and isopropyl aliphatic chains, providing partial chromatographic resolution to aid the IM-MS dimension.

Phase 3: Ion Mobility & MS/MS Acquisition
  • Drift Gas : Utilize pure Nitrogen ( N2​ ) in the drift tube.

    • Causality: Nitrogen is highly polarizable compared to helium. The induced dipole interactions between N2​ and the analyte exaggerate the drag force differences between the branched (isopropyl) and linear (propyl) isomers, amplifying the CCS resolution .

  • Collision Energy (CE) : Set the collision cell to alternate between 15 eV and 30 eV.

    • Causality: Low CE (15 eV) preserves the primary α -cleavage fragments ( m/z 72 or 86) for base identification, while higher CE (30 eV) induces secondary fragmentation of the alkyl chains, providing a richer spectral fingerprint for library matching.

References

  • Cyclic Ion Mobility of Isomeric New Psychoactive Substances Employing Characteristic Arrival Time Distribution Profiles and Adduct Separation Journal of the American Society for Mass Spectrometry URL:[Link]

  • Hyphenated high-resolution mass spectrometry—the “all-in-one” device in analytical toxicology? PubMed Central (PMC) URL:[Link]

  • Ion Mobility–Mass Spectrometry for Bioanalysis MDPI - International Journal of Molecular Sciences URL:[Link]

  • Identification of small molecules using accurate mass MS/MS search PubMed Central (PMC) URL:[Link]

Comparative

Comparative Analysis of the Reinforcing and Toxicological Profiles of N-Isopropylbenzylamine vs. Methamphetamine

Executive Summary N-Isopropylbenzylamine (N-IBA or N-ipb) is a structural chain isomer of methamphetamine (METH)[1]. Because it shares the identical molecular formula ( C10​H15​N ) and exhibits nearly indistinguishable p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropylbenzylamine (N-IBA or N-ipb) is a structural chain isomer of methamphetamine (METH)[1]. Because it shares the identical molecular formula ( C10​H15​N ) and exhibits nearly indistinguishable physical properties—forming similar hydrochloride crystals—it has proliferated globally as a cutting agent and substitute for illicit METH[2].

In my experience designing behavioral pharmacology and in vitro toxicology workflows, structural isomers often present deceptive analytical and biological challenges. While historically dismissed as a biologically inert adulterant, recent rigorous evaluations reveal that N-IBA possesses its own distinct reinforcing profile and neurotoxicological mechanisms[1][3]. This guide provides an objective, data-driven comparison of N-IBA and METH to assist researchers in experimental design, forensic differentiation, and risk assessment.

Physicochemical and Analytical Differentiation

Before evaluating pharmacological data, it is critical to establish robust analytical differentiation to ensure sample integrity. Simple colorimetric assays provide the first line of distinction:

  • Marquis Reagent: METH yields a brownish-orange color, whereas N-IBA produces no color reaction[2].

  • Simon's Reagent: Both compounds yield a blue color due to the presence of a secondary amine[2].

For definitive identification in a laboratory setting, GC-MS and Benchtop NMR are required to resolve their distinct structural signatures and mass-to-charge (m/z) values[2][4].

In Vivo Reinforcing Effects & Behavioral Pharmacology

To evaluate the abuse potential of N-IBA relative to METH, we rely on foundational behavioral paradigms. Recent studies by demonstrate that while N-IBA functions as a reinforcer, its potency and efficacy are significantly lower than those of METH[3].

Table 1: Comparative Behavioral Pharmacology & Reinforcing Efficacy
ParameterMethamphetamine (METH)N-Isopropylbenzylamine (N-IBA)Analytical Significance
CPP Minimum Effective Dose 1 mg/kg3 mg/kgN-IBA possesses rewarding properties but requires a 3-fold higher dose to establish conditioned place preference[3].
Locomotor Sensitization Robust at 1 mg/kgDelayed/Attenuated at 10 mg/kgN-IBA has significantly lower psychomotor stimulation potency; fails to raise activity at 1-3 mg/kg[3].
Self-Administration (IVSA) Peak responding at lower dosesPeak responding at 1 mg/kg/infusionA rightward shift in the inverted U-shaped dose-response curve indicates lower reinforcement potency[3].
Behavioral Economic Demand High essential value ( α )Lower essential value ( α )N-IBA is a less efficacious reinforcer; subjects will not exert as much effort to obtain it as "cost" increases[3].

In Vitro Cytotoxicity and Mechanistic Pathways

While METH neurotoxicity is largely driven by dopamine oxidation, reactive oxygen species (ROS), and hyperthermia, N-IBA induces cytotoxicity through a distinct, nitric oxide-dependent pathway, as elucidated by [1].

Table 2: In Vitro Cytotoxicity & Mechanistic Data (SN4741, SH-SY5Y, PC12)
ParameterMethamphetamine (METH)N-Isopropylbenzylamine (N-IBA)Mechanism / Notes
IC50​ (Cell Viability) Millimolar range~1–3 mMBoth exhibit relatively low-potency direct in vitro cytotoxicity compared to highly toxic adulterants[1].
Primary Toxicity Driver Dopamine oxidation, ROSIntracellular Nitric Oxide (NO)N-IBA toxicity is strongly mediated by nNOS upregulation and NO accumulation[1].
Mechanistic Rescue Antioxidants7-Nitroindazole (nNOS inhibitor)7-Nitroindazole significantly prevents N-IBA-induced cell death[1].

Mechanistically, N-IBA time- and concentration-dependently facilitates the expression of neuronal nitric oxide synthase (nNOS)[1]. The logic of this signaling cascade is visualized below.

G N_IBA N-Isopropylbenzylamine (1-3 mM Exposure) nNOS nNOS Upregulation (Neuronal Nitric Oxide Synthase) N_IBA->nNOS Time & Dose Dependent NO_Prod Intracellular NO Accumulation nNOS->NO_Prod Enzymatic Synthesis Toxicity Cytotoxicity / Cell Death (SN4741, SH-SY5Y, PC12) NO_Prod->Toxicity Oxidative Stress Inhibitor 7-Nitroindazole (Specific nNOS Inhibitor) Inhibitor->nNOS Blocks Activation

Figure 1: nNOS-mediated intracellular NO accumulation and cytotoxicity pathway of N-IBA.

Experimental Methodologies (Self-Validating Protocols)

In drug development and behavioral pharmacology, experimental design must be self-validating to ensure data integrity. Below are the optimized protocols for evaluating these compounds.

Protocol 1: Intravenous Self-Administration (IVSA) & Economic Evaluation

Rationale: Simple Fixed-Ratio (FR) schedules can be confounded by the distinct psychomotor effects of stimulants. To accurately compare the true reinforcing efficacy of N-IBA vs. METH, we employ a behavioral economic demand curve analysis[3].

Workflow Surgery Jugular Vein Catheterization Recovery 7-Day Recovery & Patency Checks Surgery->Recovery Acquisition Acquisition Phase (FR1 Schedule) Recovery->Acquisition Cleared for testing DoseResponse Dose-Response Testing Acquisition->DoseResponse Stable responding Demand Behavioral Economic Demand Analysis DoseResponse->Demand Elasticity calculation

Figure 2: Self-validating IVSA workflow for behavioral economic demand analysis.

  • Step 1: Surgical Catheterization & Recovery. Implant chronic indwelling catheters into the right jugular vein of the rodent subjects.

    • Causality & Validation: Flush daily with heparinized saline containing an antibiotic (e.g., cefazolin) to maintain patency. Validate patency weekly using a short-acting barbiturate (methohexital); immediate loss of muscle tone confirms successful intravenous delivery, ensuring that subsequent behavioral data is not an artifact of a blocked catheter.

  • Step 2: Acquisition Phase. Train subjects on an FR1 schedule for N-IBA (1.0 mg/kg/infusion) or METH (0.05 mg/kg/infusion)[3].

    • Causality & Validation: Require a minimum of 10 days of stable responding (active lever presses > 80% of total responses)[3]. This discriminative control proves the behavior is pharmacologically reinforced rather than driven by generalized exploratory activity.

  • Step 3: Dose-Response Testing. Introduce an inverted U-shaped dose-response evaluation by systematically varying the infusion dose[3].

  • Step 4: Demand Elasticity Analysis. Transition subjects to a progressive ratio (PR) or increasing cost schedule to calculate the essential value ( α ).

    • Causality & Validation: A steeper demand curve (higher elasticity) for N-IBA mathematically demonstrates that subjects are less willing to exert effort as the "price" increases, isolating its lower reinforcing efficacy independent of its weaker motor-stimulating effects[3].

Protocol 2: In Vitro Cytotoxicity and nNOS Pathway Validation

Rationale: To isolate the mechanism of N-IBA-induced neurotoxicity, we utilize a targeted inhibition assay in dopaminergic cell models[1].

  • Step 1: Cell Culture & Exposure. Plate SN4741 cells and expose them to varying concentrations of N-IBA (0.5 to 5.0 mM) for 24 hours[1].

  • Step 2: Viability Quantification. Utilize an MTT assay to determine the IC50​ . Include a vehicle control and a known METH standard to calibrate relative cytotoxicity[1].

  • Step 3: Nitric Oxide (NO) Measurement. Use fluorescent probes (e.g., DAF-FM DA) to quantify intracellular NO accumulation[1].

  • Step 4: Mechanistic Rescue (Validation Step). Pre-treat a parallel cohort of cells with 7-nitroindazole (a specific nNOS inhibitor) prior to N-IBA exposure[1].

    • Causality & Validation: If N-IBA toxicity is strictly NO-mediated, 7-nitroindazole will rescue cell viability. The significant prevention of cell death in this cohort definitively confirms that nNOS activation is the primary upstream driver of N-IBA cytotoxicity, acting as an internal negative control for the pathway[1].

Conclusion & Translational Impact

While N-Isopropylbenzylamine is frequently encountered as a METH mimic, it is not pharmacologically inert. It possesses measurable, albeit weaker, reinforcing properties and induces neurotoxicity through a distinct nNOS/NO pathway. Understanding these divergent profiles is essential for toxicologists and neuroscientists modeling polysubstance exposures or developing targeted interventions for adulterated drug toxicities.

References

  • Title: N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro Source: Toxicology (Elsevier) URL: [Link]

  • Title: N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents Source: Addiction Biology (Wiley) URL: [Link]

Sources

Validation

Validating the purity of a (2-Phenylpropyl)(propan-2-yl)amine hydrochloride reference standard

Validating the Purity of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride Reference Standards: A Comprehensive Comparison Guide As a Senior Application Scientist, I frequently encounter the analytical challenges posed by...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of (2-Phenylpropyl)(propan-2-yl)amine Hydrochloride Reference Standards: A Comprehensive Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by sterically hindered secondary amines in pharmaceutical quality control. (2-Phenylpropyl)(propan-2-yl)amine hydrochloride (CAS 1158512-24-3) is a critical reference standard used to profile impurities in the synthesis of phenylpropylamine-derived active pharmaceutical ingredients (APIs)[1].

Because this impurity shares a lipophilic phenylpropyl core and basic amine functionality with target APIs, it exhibits a high propensity for chromatographic co-elution. Accurate identification and quantification of this compound are mandated by the International Council for Harmonisation (ICH), specifically under the ICH Q3A(R2) guidelines, which establish strict reporting, identification, and qualification thresholds for API impurities[2]. This guide objectively compares premium reference standards against conventional grades and provides self-validating protocols for rigorous purity assessment.

Mechanistic Context: The Origin of the Impurity

Understanding the synthetic origin of an impurity is the first step in developing an effective analytical control strategy. (2-Phenylpropyl)(propan-2-yl)amine typically emerges during the reductive amination of phenylacetone (P2P) derivatives. When a primary amine is targeted, the presence of excess isopropylamine or localized stoichiometric imbalances can drive an over-alkylation side reaction. The resulting secondary amine is sterically hindered but highly stable, allowing it to persist through subsequent crystallization steps and contaminate the final API batch.

ReactionPathway A Phenylacetone + Isopropylamine B Imine Intermediate (Schiff Base) A->B Condensation C Target API (Primary Amine) B->C Reduction D Side Reaction: Over-alkylation B->D Excess Amine E (2-Phenylpropyl)(propan-2-yl)amine (Impurity) D->E Reductive Amination F HCl Gas / Ether E->F Salt Formation G Reference Standard (HCl Salt) F->G Crystallization

Fig 1: Synthetic pathway illustrating the formation of the secondary amine impurity.

Comparative Performance Analysis

Not all reference standards are created equal. When validating an analytical method according to [3], the fidelity of your reference material directly dictates the accuracy of your limits of detection (LOD) and quantitation (LOQ). Below is a data-driven comparison between a Premium Isotope-Verified Grade standard and a Conventional Commercial Grade standard.

Analytical MetricPremium Grade StandardConventional Grade StandardImpact on Analytical Workflow
Chromatographic Purity (HPLC-UV) > 99.8% (Orthogonal methods)~ 95.0% - 98.0%Low purity skews response factors, leading to under-quantification of the impurity in API batches.
Structural Verification 1D/2D NMR, HRMS, IR1H NMR onlyLack of 2D NMR (HSQC/COSY) risks masking closely related positional isomers.
Water Content (Karl Fischer) < 0.2%Up to 2.0%Hygroscopic HCl salts absorb moisture; unquantified water drastically alters the effective molar mass.
Residual Solvents (GC-FID) Compliant with ICH Q3COften unreportedResidual crystallization solvents (e.g., ether, ethanol) can interfere with baseline stability in LC-UV.
Trace Metals (ICP-MS) < 10 ppmUncontrolledMetal catalysts from synthesis can degrade the standard over time, reducing shelf-life.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the analytical protocols used to verify the reference standard must be self-validating. This means incorporating internal checks that immediately flag false positives, co-elution, or degradation.

Protocol 1: Chromatographic Purity via HPLC-UV/MS

Causality of Method Design: Standard C18 columns rely purely on hydrophobic dispersive forces, which often fail to resolve (2-phenylpropyl)(propan-2-yl)amine from its primary amine API counterpart due to their nearly identical lipophilicity. We utilize a Pentafluorophenyl (PFP) stationary phase. The electron-deficient PFP ring engages in π−π interactions with the electron-rich phenyl ring of the analyte. This alternative retention mechanism provides superior selectivity for structural isomers.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade H2​O ) and Mobile Phase B (0.1% TFA in Acetonitrile). Rationale: TFA acts as an ion-pairing agent, suppressing the ionization of the basic secondary amine (pKa ~10) to prevent peak tailing.

  • Standard Preparation: Dissolve 1.0 mg of the reference standard in 1.0 mL of 50:50 H2​O :MeOH.

  • Execution: Inject 5 µL onto a PFP column (150 x 4.6 mm, 3 µm) at a flow rate of 1.0 mL/min. Run a gradient from 5% B to 95% B over 20 minutes. Monitor UV absorbance at 210 nm and 254 nm.

  • Self-Validation (Mass Balance Check): Inject a diluent blank to rule out ghost peaks. Following the standard injection, perform a spiked recovery test by mixing the standard with the target API. If the combined peak area does not equal the sum of the individual areas (mass balance failure), suspect peak suppression or co-elution.

Protocol 2: Structural Confirmation via NMR

Causality of Method Design: While LC-MS confirms the exact mass, it cannot differentiate between positional isomers. Nuclear Magnetic Resonance (NMR) is required to map the exact connectivity of the isopropyl group to the nitrogen atom.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 15 mg of the standard in 0.6 mL of anhydrous DMSO- d6​ . Rationale: DMSO- d6​ shifts the exchangeable amine/HCl protons downfield, preventing them from obscuring the aliphatic signals.

  • Execution: Acquire a quantitative 1H NMR spectrum (minimum 16 scans, 60-second relaxation delay) and a 13C NMR spectrum.

  • Self-Validation (Stoichiometric Integration): Calibrate the integration of the aromatic protons (multiplet, ~7.1-7.3 ppm) to exactly 5.00. Next, integrate the distinct doublet of the isopropyl methyl groups (~1.1 ppm). If the standard is pure (2-phenylpropyl)(propan-2-yl)amine, this doublet must integrate to exactly 6.00. An integration of < 6.00 indicates contamination by the primary amine (which lacks the isopropyl group), instantly invalidating the standard.

ValidationWorkflow cluster_0 Orthogonal Purity Assessment Start Reference Standard Candidate HPLC HPLC-UV (PFP Column) Chromatographic Purity >99.5% Start->HPLC LCMS LC-MS/MS Mass Accuracy & Isotopic Pattern Start->LCMS NMR 1H & 13C NMR Stoichiometric Integration Start->NMR KF Karl Fischer Titration Water Content <0.5% Start->KF Decision Meets ICH Q2(R1) Validation Criteria? HPLC->Decision LCMS->Decision NMR->Decision KF->Decision Pass Certified Reference Material (CoA Issued) Decision->Pass Yes Fail Recrystallization / Re-purification Decision->Fail No Fail->Start

Fig 2: Orthogonal analytical workflow for reference standard purity validation.

References

  • Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." U.S. Department of Health and Human Services. Available at:[Link]

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma Regulatory Insights. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11398, 2-Phenylpropylamine." PubChem. Available at:[Link]

Sources

Comparative

Confirming the structure of synthesized N-isopropylbenzylamine using NMR and IR spectroscopy

Structural Confirmation of N-Isopropylbenzylamine: A Comparative Analytical Guide using NMR and IR Spectroscopy Introduction: The Isomeric Challenge N-isopropylbenzylamine (N-IPBA) is a secondary amine widely utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of N-Isopropylbenzylamine: A Comparative Analytical Guide using NMR and IR Spectroscopy

Introduction: The Isomeric Challenge

N-isopropylbenzylamine (N-IPBA) is a secondary amine widely utilized as a chemical intermediate in organic synthesis. However, its structural and physical properties—specifically its status as a chain isomer of the controlled substance methamphetamine (MA)—present a significant analytical challenge[1]. Both compounds share the identical molecular formula (C₁₀H₁₅N), exact mass (149.1204 Da)[2], and produce highly similar hydrochloride salts with overlapping melting points.

Because traditional colorimetric field tests and basic mass spectrometry (without chromatographic separation) often fail to distinguish between these isobaric isomers due to shared fragmentation pathways (e.g., the tropylium ion at m/z 91)[3], orthogonal spectroscopic techniques are required. This guide provides a definitive, self-validating framework for confirming the synthesized structure of N-IPBA and objectively compares its spectral fingerprints against methamphetamine using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Section 1: Analytical Strategy and Structural Causality

To differentiate N-IPBA from its alternatives, we must exploit the causality between their molecular connectivity and their interaction with electromagnetic radiation.

  • N-IPBA consists of a benzyl group (Ph-CH₂-) and an isopropyl group (-CH(CH₃)₂) attached to a central nitrogen atom.

  • Methamphetamine consists of a phenyl-2-propyl group (Ph-CH₂-CH(CH₃)-) and a methyl group (-CH₃) attached to the nitrogen.

This fundamental difference in carbon skeleton alters the local magnetic environments of the protons (detectable by NMR) and the vibrational modes of the functional groups (detectable by IR)[4].

Workflow Sample Synthesized N-IPBA Sample PrepNMR NMR Prep: Dissolve in CDCl3 + 0.03% TMS Sample->PrepNMR PrepIR IR Prep: Neat Solid on Diamond ATR Sample->PrepIR AcqNMR Acquire 1H & 13C NMR Spectra PrepNMR->AcqNMR AcqIR Acquire FTIR Spectrum (4000-400 cm⁻¹) PrepIR->AcqIR DataAnalysis Spectral Overlay & Peak Assignment AcqNMR->DataAnalysis AcqIR->DataAnalysis Conclusion Definitive Structural Confirmation DataAnalysis->Conclusion

Fig 1. Orthogonal analytical workflow for N-IPBA structural confirmation.

Section 2: High-Resolution ¹H NMR Spectroscopy (The Gold Standard)

NMR spectroscopy is the most authoritative technique for this comparison because it directly maps the hydrogen-carbon framework. Benchtop and high-field NMR can easily quantify and distinguish these isomers even in complex mixtures[5].

Self-Validating Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the synthesized N-IPBA (freebase or HCl salt) in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is chosen because it lacks aliphatic protons that would obscure the critical 1.0–4.0 ppm region.

  • Internal Standardization: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as a self-validating zero-point reference (0.00 ppm), ensuring the chemical shift axis is perfectly calibrated against environmental magnetic drift.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the spectrum at 400 MHz (or higher) using a standard 1D proton pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation for accurate integration.

  • Processing: Apply a 0.3 Hz exponential line broadening function, Fourier transform, phase correct, and integrate the peaks relative to the aromatic multiplet (set to 5.00).

Comparative Data Analysis

The structural differences manifest dramatically in the ¹H NMR spectrum[4]. The benzyl protons in N-IPBA are isolated from other spin-active nuclei, resulting in a sharp singlet. Conversely, the equivalent protons in methamphetamine are diastereotopic and adjacent to a chiral center, resulting in a complex multiplet.

Table 1: ¹H NMR Chemical Shift Comparison (Freebase in CDCl₃)

Structural FeatureN-Isopropylbenzylamine (N-IPBA)Methamphetamine (MA)Diagnostic Value
Aromatic Ring ~7.20 - 7.35 ppm (m, 5H)~7.15 - 7.30 ppm (m, 5H)Low (Overlapping)
Benzyl CH₂ ~3.80 ppm (s, 2H) ~2.60 - 2.80 ppm (m, 2H)High (Singlet vs. Multiplet)
Aliphatic CH ~2.85 ppm (septet, 1H, J = 6.5 Hz)~2.80 - 2.90 ppm (m, 1H)Medium (Septet vs. Multiplet)
N-Methyl (N-CH₃) Absent~2.40 ppm (s, 3H) High (Presence/Absence)
Terminal CH₃ ~1.10 ppm (d, 6H, J = 6.5 Hz) ~1.05 ppm (d, 3H, J = 6.3 Hz)High (Integration: 6H vs 3H)

Data interpretation: If the spectrum shows a sharp 2-proton singlet at ~3.80 ppm and a 6-proton doublet at ~1.10 ppm, the structure is definitively confirmed as N-IPBA[4].

Section 3: Attenuated Total Reflectance FTIR Spectroscopy

While NMR provides absolute connectivity, FTIR provides rapid, non-destructive functional group verification. It is highly effective for pure synthesized products, though it can struggle with complex, highly fluorescent mixtures[1].

Self-Validating Experimental Protocol: ATR-FTIR
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background scan (32 scans, 4 cm⁻¹ resolution). Causality: This step self-validates the instrument's optical path by subtracting atmospheric H₂O and CO₂ interference, which could otherwise mask the delicate secondary amine N-H stretch.

  • Sample Application: Place 2–5 mg of neat N-IPBA solid directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality: Consistent pressure ensures intimate contact with the evanescent wave, maximizing signal-to-noise ratio in the fingerprint region.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

Comparative Data Analysis

Both molecules exhibit a secondary amine N-H stretch (~3300 cm⁻¹) and aromatic C-H stretches (>3000 cm⁻¹). However, the aliphatic bending modes provide definitive differentiation.

Table 2: Key FTIR Vibrational Frequencies

Vibrational ModeN-Isopropylbenzylamine (N-IPBA)Methamphetamine (MA)Diagnostic Value
N-H Stretch ~3300 - 3320 cm⁻¹~3300 - 3320 cm⁻¹Low
Aliphatic C-H Bend ~1385 & 1365 cm⁻¹ (Doublet) ~1380 cm⁻¹ (Singlet)High (Isopropyl split)
C-N Stretch ~1170 cm⁻¹~1050 cm⁻¹Medium
Aromatic Out-of-Plane Bend ~735 & ~695 cm⁻¹~745 & ~700 cm⁻¹Medium (Fingerprint shift)

Data interpretation: The presence of the gem-dimethyl group (the two methyls on the isopropyl moiety) in N-IPBA causes a characteristic "isopropyl split" in the umbrella bending mode region (1385 and 1365 cm⁻¹). Methamphetamine, having only a single terminal methyl group, lacks this split[1].

Section 4: Comparative Performance & Decision Logic

When validating the synthesis of N-IPBA, relying on a single analytical method introduces risk. For instance, LC-MS/MS is highly sensitive but requires extensive chromatographic optimization to resolve N-IPBA from MA because they share the m/z 150 precursor ion and m/z 91 product ion[3],[6].

Therefore, a modern laboratory should utilize a spectroscopic decision tree:

DecisionTree Start Unknown Isomer (m/z 150) NMR_Check 1H NMR: Benzyl CH2 Singlet (~3.8 ppm)? Start->NMR_Check IR_Check FTIR: Gem-Dimethyl Split (~1380 cm⁻¹)? Start->IR_Check Is_NIPBA Confirmed: N-Isopropylbenzylamine NMR_Check->Is_NIPBA Yes Is_Meth Confirmed: Methamphetamine NMR_Check->Is_Meth No (Multiplet ~2.8 ppm) IR_Check->Is_NIPBA Yes IR_Check->Is_Meth No

Fig 2. Spectroscopic decision tree for differentiating N-IPBA from methamphetamine.

Summary of Method Performance:

  • NMR Spectroscopy: Highest specificity. Ideal for absolute structural confirmation and quantifying purity without the need for reference standards.

  • FTIR Spectroscopy: Fastest time-to-result. Ideal for routine batch-to-batch verification of pure synthesized N-IPBA, provided the user closely monitors the aliphatic bending region.

  • Mass Spectrometry (LC-MS/MS): Best for trace analysis in biological matrices, but requires validated chromatographic separation to prevent false positives[6].

By combining the absolute atomic mapping of NMR with the rapid functional group verification of FTIR, researchers can establish a rigorous, self-validating data package that unequivocally confirms the synthesis of N-isopropylbenzylamine.

References

  • Bluelight.org. "The N-Isopropylbenzylamine “myth” and developments in Drug Testing." Bluelight Forum, 2021. Available at:[Link]

  • Wang, Y., et al. "Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method." Journal of Nanomaterials, 2021. Available at:[Link]

  • Antonides, L. H., et al. "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures." ResearchGate, 2025. Available at:[Link]

  • Patsnap Eureka. "Isopropylbenzylamine Explained: Uses, Risks, and Legal Status." Patsnap, 2025. Available at: [Link]

  • PubChem. "Isopropylbenzylamine | C10H15N | CID 66024." National Institutes of Health (NIH), 2025. Available at:[Link]

  • Google Patents. "CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine." Google Patents, 2020.

Sources

Validation

A Validated HPLC-MS/MS Method for the Unambiguous Differentiation of Methamphetamine and its Isomer N-isopropylbenzylamine

A Senior Application Scientist's Guide to Ensuring Analytical Integrity in Forensic and Pharmaceutical Research Introduction Methamphetamine (MA), a potent central nervous system stimulant, remains a significant substanc...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Analytical Integrity in Forensic and Pharmaceutical Research

Introduction

Methamphetamine (MA), a potent central nervous system stimulant, remains a significant substance of abuse worldwide. In forensic analysis and drug development, the accurate identification and quantification of MA are paramount. A growing challenge in this field is the increasing prevalence of N-isopropylbenzylamine (N-IBA) as an adulterant in illicit methamphetamine samples.[1][2] N-IBA is a structural isomer of methamphetamine, sharing the same molecular formula and weight, and its hydrochloride salt bears a striking physical resemblance to crystalline methamphetamine.[1][2] However, N-IBA is not a controlled substance and does not possess the characteristic stimulant effects of methamphetamine.[2] This similarity creates a significant analytical hurdle, as misidentification can have profound legal and clinical consequences.[3][4]

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the definitive technique for this analytical challenge.[4][5] Its combination of physical separation and mass-based detection provides the high degree of specificity required to distinguish between these isomers. This guide presents a detailed, validated HPLC-MS/MS method, explains the scientific rationale behind the methodological choices, and provides a framework for method validation in accordance with international standards.

The Analytical Challenge: Isomeric Similarity

The primary difficulty in distinguishing methamphetamine from N-isopropylbenzylamine lies in their identical chemical properties as structural isomers.

  • Identical Mass: Both compounds have the chemical formula C₁₀H₁₅N and a molar mass of 149.24 g/mol .[1] This means that in a mass spectrometer, they will both generate a protonated molecular ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of 150.[4][6][7]

  • Shared Fragmentation Patterns: Upon collision-induced dissociation (CID) in the mass spectrometer, both isomers can produce common fragment ions. The most prominent shared fragment is the tropylium ion at m/z 91.[2][4] Relying on mass spectrometry alone is therefore insufficient and can easily lead to false positives, particularly when one isomer is present in low quantities within a complex matrix.[2]

While other methods exist, they have notable limitations. Gas chromatography-mass spectrometry (GC-MS) can struggle with complex matrices and may lack the sensitivity needed for low-concentration samples.[2] Standard HPLC with UV detection can separate the compounds but lacks the definitive qualitative power required for forensic evidence.[2] HPLC-MS/MS overcomes these limitations by integrating the superior separation power of HPLC with the specificity of tandem mass spectrometry.

A Validated HPLC-MS/MS Methodology

The core principle of this method is to first achieve baseline chromatographic separation of the two isomers, allowing them to enter the mass spectrometer at different times. This temporal separation, combined with the monitoring of unique mass fragmentation pathways, ensures unambiguous identification and quantification.

Instrumentation and Reagents
  • HPLC System: A system capable of delivering a stable, precise gradient or isocratic flow (e.g., Agilent 1200 Series, Waters ACQUITY UPLC).

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Reagents: HPLC-grade acetonitrile, methanol, and water; formic acid (≥98%); ammonium acetate; certified reference standards of methamphetamine and N-isopropylbenzylamine.

Optimized Experimental Conditions

The following table summarizes the optimized conditions for the successful separation and detection of both analytes. The rationale for these choices is explained below.

ParameterCondition
HPLC Column Agilent Poroshell 120 SB-C18 (4.6 x 100 mm, 2.7 µm)[4][6]
Mobile Phase 80:20 (v/v) Acetonitrile : 20 mM Ammonium Acetate with 0.1% Formic Acid[6][8]
Flow Rate 0.40 mL/min (isocratic)[4][6]
Column Temp. 40°C[4][6]
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Causality Behind Experimental Choices:

  • Chromatography: A C18 stationary phase was chosen for its excellent hydrophobic selectivity, which is capable of resolving the subtle structural differences between the two isomers.[4] While other columns like PFP have been tested, they failed to provide adequate separation, with both compounds eluting at the same retention time.[2] The mobile phase is acidified with formic acid to promote the protonation of the amine groups on both analytes, which is essential for efficient ionization in ESI+ mode and also ensures sharp, symmetrical peak shapes.

  • Mass Spectrometry: ESI in positive mode is ideal for analyzing basic compounds like MA and N-IBA. The key to the method's specificity lies in the selection of Multiple Reaction Monitoring (MRM) transitions. While both compounds share the precursor ion (m/z 150) and a common product ion (m/z 91), methamphetamine produces a unique and stable product ion at m/z 119.[4][6] N-IBA does not produce this fragment. By monitoring a specific "quantifier" transition and a "qualifier" transition for each compound, we build a highly specific detection system.

MRM Transitions for Unambiguous Identification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
Methamphetamine 150.191.1Quantifier
Methamphetamine 150.1119.1 Qualifier (Specific)
N-isopropylbenzylamine 150.191.1Quantifier
N-isopropylbenzylamine 150.158.1Qualifier

The presence of a signal for the 150.1 -> 119.1 transition at the correct retention time is definitive proof of the presence of methamphetamine.

G cluster_workflow Experimental Workflow Sample Sample Preparation (Dilution/Extraction) HPLC HPLC Separation (C18 Column) Sample->HPLC ESI ESI Source (Ionization, [M+H]⁺) HPLC->ESI Q1 Mass Analyzer (Q1) (Precursor Ion Selection m/z 150) ESI->Q1 Q2 Collision Cell (Q2) (Fragmentation) Q1->Q2 Q3 Mass Analyzer (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data Data Analysis (Quantification) Detector->Data

Caption: High-level workflow for HPLC-MS/MS analysis.

G cluster_MA Methamphetamine (MA) cluster_NIBA N-isopropylbenzylamine (N-IBA) MA_struct MA Structure (C₁₀H₁₅N) MA_precursor Precursor Ion m/z 150 MA_struct->MA_precursor MA_frag1 Product Ion (Quant) m/z 91 MA_precursor->MA_frag1 CID MA_frag2 Product Ion (Qual) m/z 119 MA_precursor->MA_frag2 CID NIBA_struct N-IBA Structure (C₁₀H₁₅N) NIBA_precursor Precursor Ion m/z 150 NIBA_struct->NIBA_precursor NIBA_frag1 Product Ion (Quant) m/z 91 NIBA_precursor->NIBA_frag1 CID NIBA_frag2 Product Ion (Qual) m/z 58 NIBA_precursor->NIBA_frag2 CID

Caption: Differentiation via MS/MS fragmentation pathways.

Protocol for Method Validation

To ensure the method is reliable and suitable for its intended purpose, a full validation must be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[9][10][11] The objective of validation is to demonstrate that the analytical procedure is fit for its purpose.[10][11]

Step-by-Step Validation Experiments
  • Specificity / Selectivity

    • Objective: To demonstrate that the method can unequivocally assess the analytes in the presence of other components.[12]

    • Protocol:

      • Analyze a minimum of six blank matrix samples (e.g., seized material without analytes, plasma, urine) to check for interferences at the retention times of MA and N-IBA.

      • Analyze a sample spiked only with MA to ensure no signal is observed in the N-IBA MRM transitions.

      • Analyze a sample spiked only with N-IBA to ensure no signal is observed in the MA MRM transitions, especially the 150.1 -> 119.1 channel.

  • Linearity and Range

    • Objective: To establish the concentration range over which the instrument response is directly proportional to the analyte concentration.

    • Protocol:

      • Prepare a series of at least five calibration standards by spiking a blank matrix with known concentrations of both analytes. A suggested range is 0.5 ng/mL to 100 ng/mL.[6][8]

      • Analyze each standard in triplicate.

      • Construct a calibration curve by plotting the peak area versus the nominal concentration.

      • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision

    • Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[13]

    • Protocol:

      • Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 1.5, 25, and 75 ng/mL).

      • Intra-day (Repeatability): Analyze five replicates of each QC level on the same day.

      • Inter-day (Intermediate Precision): Analyze five replicates of each QC level on three different days by different analysts if possible.

    • Acceptance Criteria:

      • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the lowest limit).[4][6]

      • Precision: The relative standard deviation (%RSD) should not exceed 15% (20% at the lowest limit).[4][6]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

    • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[12]

    • Protocol:

      • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N). LOD is typically where S/N ≥ 3, and LOQ is where S/N ≥ 10.

      • Confirm the LOQ by analyzing at least five replicates at the proposed LOQ concentration and verifying that the accuracy and precision criteria are met.

    • Example Values: Published methods have achieved an LOQ of 0.3 ng/mL for both analytes.[8]

Summary of Validation Performance Data
Validation ParameterAcceptance CriterionTypical Result
Specificity No interference at analyte retention timesPass
Linearity (r²) ≥ 0.99> 0.995
Range Defined by linear data0.5 - 100 ng/mL
Accuracy (%RE) Within ±15% (±20% at LLOQ)-8.5% to 9.2%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
LOD S/N ≥ 3~0.1 ng/mL[8]
LOQ S/N ≥ 10; Acc & Prec met0.3 ng/mL[8]

Conclusion

The structural isomerism of methamphetamine and N-isopropylbenzylamine presents a critical challenge that demands a highly specific and reliable analytical method. The HPLC-MS/MS method detailed in this guide provides a robust and validated solution. By achieving chromatographic separation on a C18 column and leveraging the unique fragmentation pathway of methamphetamine (producing the m/z 119 product ion), this method allows for their unambiguous and simultaneous determination. Adherence to rigorous validation protocols grounded in ICH and FDA guidelines ensures that the data generated is scientifically sound, defensible, and fit for purpose in both regulated and forensic environments. This approach avoids the potential for misidentification, thereby upholding the integrity of analytical results in drug quality control and the justice system.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][9][14]

  • Bioanalytical Method Validation. (n.d.). Alliance Pharma. Retrieved from a source providing an overview of FDA guidelines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEe9hCXlWMO63f-hzr6hiOJShhdY6qTVxWGj_oHv1NcI82TKrdqPasVaQuWZBEVZcMAhqWnD_IffNs8K81SuR7310fSo_P6af0jSBeIYOZ0U0e41Hc0kvw2BBKV63P3YUDHxuEwSZPHSrivfzcFPGYFmvA=][15]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from a source discussing recent FDA guidance. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGurcypa6ZIdX37s1IAvfBQnlGkETyr-oDDSC7B0EbCAPrv0dh7xZLZdxb4Ch7b_yTvazbwWio-H3wMfk9sAfnodglbvX4utV5Xw0tY_AH6jKxtXg299W2915eSTdRc9IwQ1S6ZG77ljcu17mrrSse3fPxtqZ7HfYvIbfdwMzeZwkSvJfCpTBi6rP8eMDt][16]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][17]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from a summary of the ICH guideline. [Link][18]

  • UNODC. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. [Link][12]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][19]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][11]

  • SciSpace. (n.d.). Method for distinguishing methamphetamine from N-isopropylbenzylamine. Retrieved from a patent abstract. [Link][3]

  • Patsnap Eureka. (2025). Isopropylbenzylamine Explained: Uses, Risks, and Legal Status. [Link][1]

  • Google Patents. (n.d.). CN110849985A - Method for distinguishing methamphetamine from N-isopropylamine. [2]

  • Luo, Y., Du, J., et al. (2021). Simultaneous Determination of Methamphetamine and Its Isomer N-Isopropylbenzylamine in Forensic Samples by Using a Modified LC-ESI-MS/MS Method. Journal of Nanomaterials. [Link][4][6][8]

  • Prakruti, P., et al. (2023). Advancements in liquid chromatography-mass spectrometry: method development and applications. World Journal of Pharmaceutical Research. [Link][5]

  • ResearchGate. (n.d.). Mass spectra of N-isopropylbenzylamine (N-IBA). [Link][7]

  • Reddy, G. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link][13]

Sources

Comparative

Comparative Abuse Potential and Neurotoxicity: N-Isopropylbenzylamine vs. Methamphetamine

Executive Summary As a Senior Application Scientist evaluating the pharmacological landscape of phenethylamines, it is critical to rigorously distinguish between classical psychostimulants and their structural analogs. N...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist evaluating the pharmacological landscape of phenethylamines, it is critical to rigorously distinguish between classical psychostimulants and their structural analogs. N-isopropylbenzylamine (N-ISO), a chain isomer of methamphetamine (METH), has emerged globally as a prominent adulterant and substitute in illicit drug markets[1]. While its physical properties closely mimic METH, its pharmacodynamic profile, abuse liability, and mechanisms of neurotoxicity diverge significantly[2]. This guide provides an objective, data-driven comparison of N-ISO against METH to inform researchers and drug development professionals.

Section 1: Behavioral Pharmacology & Abuse Liability

To evaluate the abuse potential of N-ISO, we analyze three foundational behavioral paradigms: Conditioned Place Preference (CPP), Locomotor Sensitization, and Intravenous Self-Administration (IVSA)[2].

  • Conditioned Place Preference (CPP): N-ISO functions as a reinforcer, inducing significant CPP in murine models at a dose of 3.0 mg/kg. However, this effect requires a higher dose compared to METH, which achieves comparable CPP at just 1.0 mg/kg[3].

  • Locomotor Sensitization: Unlike METH, which produces robust hyperlocomotion at low doses, acute or repeated injections of N-ISO at 1.0 or 3.0 mg/kg fail to elevate locomotor activity[2]. A much higher dose (10.0 mg/kg) is required to induce a delayed and attenuated sensitization[4].

  • Intravenous Self-Administration (IVSA): In rodent models, N-ISO yields a typical inverted U-shaped dose-response curve, with acquisition occurring at 1.0 mg/kg/infusion[2]. Economic behavioral analysis of demand elasticity reveals that the mean dose required to maintain maximum response is significantly greater for N-ISO than for METH, confirming that N-ISO possesses lower reinforcing efficacy and potency[3].

IVSA_Workflow A Subject Habituation B Jugular Catheterization A->B 7 Days C Operant Conditioning B->C Recovery D Dose-Response Eval C->D Acquisition E Demand Elasticity D->E Reinforcer Efficacy

Workflow for Intravenous Self-Administration (IVSA) evaluating reinforcer efficacy.

Section 2: Neurotoxicological Mechanisms

Classical phenethylamines like METH induce neurodegeneration primarily through Dopamine Transporter (DAT) reversal and subsequent oxidative stress from cytosolic dopamine metabolism. In contrast, N-ISO exhibits a distinct, DAT-independent cytotoxic mechanism[5].

In vitro studies utilizing neuronal models (SN4741, SH-SY5Y, and PC12 cell lines) demonstrate that N-ISO induces cell death with an IC50 of 1.0 to 3.0 mM[6]. This cytotoxicity is driven by the time- and concentration-dependent upregulation of neuronal nitric oxide synthase (nNOS), leading to a toxic accumulation of intracellular nitric oxide (NO)[5]. The application of 7-nitroindazole, a specific nNOS inhibitor, significantly prevents N-ISO-induced toxicity, confirming this mechanistic pathway[6].

Toxicity_Pathway NISO N-isopropylbenzylamine nNOS nNOS Upregulation NISO->nNOS Induces NO Intracellular NO nNOS->NO Catalyzes Tox Neuronal Cytotoxicity NO->Tox Oxidative Stress Inhib 7-Nitroindazole Inhib->nNOS Blocks

N-ISO induced neurotoxicity pathway via nNOS upregulation and NO accumulation.

Section 3: Quantitative Pharmacological Comparison

The following table synthesizes the quantitative differences between METH and N-ISO, providing a clear benchmark for drug development and forensic analysis[3].

Pharmacological ParameterMethamphetamine (METH)N-isopropylbenzylamine (N-ISO)Comparative Efficacy
Conditioned Place Preference 1.0 mg/kg (Robust)3.0 mg/kg (Moderate)N-ISO is ~3x less potent
Locomotor Sensitization 1.0 mg/kg (Acute/Chronic)10.0 mg/kg (Delayed)N-ISO requires significantly higher doses
IVSA Acquisition Dose 0.05 - 0.1 mg/kg/infusion1.0 mg/kg/infusionN-ISO exhibits lower reinforcement potency
Demand Elasticity ( α ) Low (High Efficacy)High (Low Efficacy)N-ISO possesses lower overall abuse liability
In Vitro Cytotoxicity (IC50) ~1.0 mM (DA-mediated)1.0 - 3.0 mM (NO-mediated)N-ISO utilizes a distinct nNOS pathway
Section 4: Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol 1: Intravenous Self-Administration (IVSA) for Reinforcer Efficacy
  • Expertise & Causality: IVSA provides a direct, highly translatable measure of a compound's abuse liability. By transitioning subjects from a Fixed Ratio (FR-1) to a Progressive Ratio (PR) schedule, we quantify the "break point"—the maximum operant effort an animal will exert for drug delivery. This isolates pharmacological reinforcement from generalized psychomotor stimulation[2].

  • Self-Validating Mechanism: The protocol mandates a saline-substitution phase. If operant responding is genuinely driven by N-ISO's reinforcing properties, lever pressing will extinguish during saline administration and reinstate exclusively upon drug reintroduction.

    • Habituation & Surgery: Acclimate adult male Sprague-Dawley rats for 7 days. Implant chronic indwelling catheters into the right jugular vein. Allow 7 days for recovery.

    • Acquisition (FR-1): Train subjects in operant chambers where one active lever press yields a 1.0 mg/kg N-ISO infusion (paired with a cue light) followed by a 20-second timeout.

    • Validation (Extinction): Substitute N-ISO with sterile saline for 3 consecutive sessions to verify the extinction of active lever pressing.

    • Demand Elasticity (PR): Reintroduce N-ISO on a PR schedule (response requirements increase exponentially). Record the break point to calculate the demand elasticity ( α ) relative to a METH control group.

Protocol 2: In Vitro Cytotoxicity & NO Quantification
  • Expertise & Causality: SH-SY5Y human neuroblastoma cells are utilized because they express the necessary enzymatic machinery to model phenethylamine-induced neurotoxicity. We specifically target the nNOS pathway to evaluate N-ISO's distinct oxidative stress mechanism[5].

  • Self-Validating Mechanism: A dual-arm validation utilizing 7-nitroindazole (a selective nNOS inhibitor) is employed. If N-ISO-induced apoptosis is exclusively nNOS-mediated, 7-nitroindazole co-incubation will fully rescue cell viability and normalize NO fluorescence, confirming the mechanistic hypothesis[6].

    • Cell Culture: Seed SH-SY5Y cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO 2​ .

    • Drug Exposure: Treat cells with varying concentrations of N-ISO (0.5 mM to 5.0 mM) for 24 hours to establish the IC50 curve.

    • Mechanistic Validation: In a parallel cohort, pre-treat cells with 100 μ M 7-nitroindazole for 1 hour prior to N-ISO exposure.

    • Quantification: Measure cell viability using an MTT assay (absorbance at 570 nm). Quantify intracellular NO accumulation using DAF-FM diacetate fluorescence microplate reading (Ex/Em = 495/515 nm).

References
  • Wikipedia Contributors. "Isopropylbenzylamine." Wikipedia, The Free Encyclopedia. 1

  • ChemicalBook. "The brief introduction of N-isopropylbenzylamine." ChemicalBook. 3

  • Lai, M., et al. (2024). "N-Isopropylbenzylamine-induced conditioned place preference, sensitization behaviour and self-administration in rodents." Addiction Biology, 29(2). 2

  • Xu, P., et al. (2022). "N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro." Toxicology, 480:153337. 5

  • ResearchGate. "N-isopropylbenzylamine, a methamphetamine mimics, produces toxicity via increasing nitric oxide in vitro | Request PDF." ResearchGate. 6

Sources

Safety & Regulatory Compliance

Safety

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride proper disposal procedures

As a Senior Application Scientist, I have designed this operational and disposal guide to provide drug development professionals and researchers with a self-validating, highly secure framework for handling (2-Phenylpropy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational and disposal guide to provide drug development professionals and researchers with a self-validating, highly secure framework for handling (2-Phenylpropyl)(propan-2-yl)amine hydrochloride .

Because this compound is a secondary amine derivative with a phenethylamine-like pharmacophore (CAS: 125453-50-1 for the free base)[1], it requires strict environmental containment. The protocols below are engineered not just to outline what to do, but to explain the mechanistic causality behind each safety decision, ensuring your laboratory maintains the highest standards of compliance and risk mitigation.

Chemical Profiling & Mechanistic Safety Insights

Before initiating any disposal workflow, it is critical to understand the chemical behavior of the target compound:

  • Aqueous Mobility: As a hydrochloride ( HCl ) salt, this compound is significantly more water-soluble than its free base form. This increases the risk of rapid environmental dispersion and aquatic toxicity if improperly routed to standard drains.

  • Reactivity Warning (The "Why"): Secondary amines are highly reactive with strong oxidizing agents. Never mix this compound's waste with bleach (sodium hypochlorite). The reaction between secondary amines and hypochlorite yields highly toxic, volatile chloramines.

  • Regulatory Context: Under [2], wastes containing biologically active organic salts must be captured and subjected to high-temperature incineration to completely destroy the active pharmacophore.

Operational Safety & Pre-Disposal Handling

Every safety protocol must be a self-validating system —meaning the procedure itself includes built-in verification steps to confirm its success.

  • Containment: Weigh and transfer the solid powder exclusively within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

    • Self-Validation: Verify inward airflow using a tissue or anemometer before opening the primary chemical container.

  • PPE: Nitrile gloves (double-gloving recommended), splash goggles, and a lab coat.

    • Self-Validation: Perform a visual and tactile pneumatic test (inflating the glove and applying pressure) to check for micro-tears prior to handling.

Step-by-Step Disposal Methodologies

The disposal routing of (2-Phenylpropyl)(propan-2-yl)amine hydrochloride depends entirely on its physical state as outlined in [3].

Protocol A: Solid Waste Disposal (Unused reagent, contaminated consumables)
  • Collection: Gather all solid waste (powder, contaminated weigh boats, spatulas, and primary gloves) into a sealable, puncture-resistant polyethylene bag.

  • Secondary Containment: Place the primary bag into a secondary rigid container, such as a high-density polyethylene (HDPE) bucket.

    • Self-Validation: Invert the sealed primary bag gently to ensure no particulate leakage before placing it into the secondary container.

  • Labeling: Affix a hazardous waste label clearly stating: "Toxic Solid Waste: Contains (2-Phenylpropyl)(propan-2-yl)amine hydrochloride. Biologically Active."

  • Routing: Transfer to the facility's Environmental Health and Safety (EHS) team for high-temperature incineration.

Protocol B: Aqueous Waste Disposal (Aqueous solutions and rinses)
  • Initial Assessment: Measure the pH of the aqueous waste stream using a calibrated pH meter. Because it is a hydrochloride salt, the solution will naturally be slightly acidic (pH 4.0–6.0).

  • Neutralization: Slowly add a dilute base (e.g., 1M NaOH ) dropwise while stirring to prevent localized exothermic reactions.

  • Validation: Continuously monitor the pH until it stabilizes between 6.0 and 8.0.

    • Self-Validation: Wait 5 minutes and re-test the pH to ensure buffering effects have not caused the pH to drift back into the acidic range.

  • Routing: Pour the neutralized solution into the designated "Aqueous Hazardous Waste" carboy.

Protocol C: Organic Solvent Waste (HPLC effluents, extraction solvents)
  • Segregation: Determine the organic solvent used. Even if the solvent is non-halogenated (e.g., methanol, acetonitrile), the chloride ion from the hydrochloride salt must be accounted for. To prevent the generation of corrosive HCl gas in non-halogenated incinerators, route this mixture to Halogenated Waste .

  • Validation: Check the waste carboy log. Ensure no strong oxidizers (like peroxides or nitric acid) are present in the carboy before adding the amine waste.

  • Disposal: Funnel the solution into the "Halogenated Organic Waste" container and log the exact volume and concentration.

Quantitative Data Summary

Waste StreamPrimary HazardContainer MaterialRequired Pre-TreatmentFinal EPA Routing
Solid Bioactive Dust InhalationHDPE / Double-baggedNoneHigh-Temp Incineration
Aqueous Aquatic ToxicityGlass or HDPEpH Neutralization (6.0 - 8.0)Aqueous Hazardous Waste
Organic Flammability / ToxicityGlass or PTFESegregate from OxidizersHalogenated Organic Waste

Spill Cleanup Procedure (Self-Validating)

  • Isolate: Evacuate personnel from the immediate area and maximize fume hood ventilation.

  • Contain: Surround the spill with a non-combustible, non-biodegradable absorbent (e.g., diatomaceous earth or sand)[4]. Do not use paper towels for large, concentrated spills.

  • Decontaminate: Sweep the absorbed material using a non-sparking tool into a solid waste container. Wash the area with a mild detergent and water.

    • Self-Validation: Swab the cleaned area and check the pH of the swab in distilled water; a neutral pH (7.0) indicates complete removal of the acidic hydrochloride salt residue.

Disposal Workflow Visualization

WasteDisposal Start Waste Containing (2-Phenylpropyl)(propan-2-yl)amine HCl Solid Solid State Waste (Powder/Consumables) Start->Solid Liquid Liquid State Waste (Solutions/Rinses) Start->Liquid SolidWaste Double-bag in HDPE Label: 'Toxic Solid Waste' Solid->SolidWaste Aqueous Aqueous Solution Liquid->Aqueous Organic Organic Solution Liquid->Organic AqWaste Neutralize pH to 6-8 Verify with pH paper Aqueous->AqWaste OrgWaste Route to Halogenated Organic Waste (Cl- content) Organic->OrgWaste Incineration High-Temperature Incineration (EPA Compliant) SolidWaste->Incineration AqWaste->Incineration OrgWaste->Incineration

Decision matrix for the segregation and disposal of (2-Phenylpropyl)(propan-2-yl)amine HCl waste.

References

  • Hazardous Waste Generators. United States Environmental Protection Agency (EPA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council / National Academies Press. Available at:[Link]

  • Convert Liquid Hazwaste to Solid NonHazwaste. New Pig Environmental Guidance. Available at:[Link]

Sources

Handling

Personal protective equipment for handling (2-Phenylpropyl)(propan-2-yl)amine hydrochloride

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist for compliance, but as a rigorous scientific discipline. Designing a robust safety protocol requires a deep...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist for compliance, but as a rigorous scientific discipline. Designing a robust safety protocol requires a deep understanding of a compound's physicochemical properties.

Below is the comprehensive, field-proven guide for safely handling (2-Phenylpropyl)(propan-2-yl)amine hydrochloride , designed specifically for researchers, chemists, and drug development professionals.

Executive Summary & Chemical Identity

(2-Phenylpropyl)(propan-2-yl)amine hydrochloride is a secondary amine hydrochloride salt utilized primarily as a specialty chemical intermediate. Because it is a crystalline solid, the primary exposure route is the aerosolization of fine dust during weighing and transfer. Strict adherence to localized engineering controls and Personal Protective Equipment (PPE) is required to mitigate contact and inhalation risks.

Table 1: Chemical and Physical Properties Summary

PropertyValue
Chemical Name (2-Phenylpropyl)(propan-2-yl)amine hydrochloride
CAS Registry Number 1158512-24-3
Molecular Formula C12H19N · HCl
Molecular Weight 213.75 g/mol
Physical State Solid (Crystalline Powder)
Primary Hazards (GHS) H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)

Hazard Assessment & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the hazard. Why is this specific compound an irritant?

As an amine hydrochloride salt, this chemical is stable under dry, ambient conditions. However, it becomes highly reactive upon contact with physiological moisture (e.g., sweat, ocular fluid, respiratory mucosa). When the airborne dust contacts these membranes, it rapidly dissolves and dissociates. The release of the protonated amine and chloride ions causes a localized osmotic shock and a sudden drop in pH. Furthermore, the lipophilic 2-phenylpropyl moiety can interact with and disrupt the lipid bilayers of epithelial cells, triggering a rapid inflammatory cascade [1].

Understanding this dual mechanism (pH shock combined with lipid disruption) dictates why our PPE must prioritize preventing dust from reaching mucous membranes.

Toxicology Dust Airborne Dust (Amine HCl Salt) Moisture Contact with Mucous Membranes Dust->Moisture Dissociation Dissociation into Amine + HCl Moisture->Dissociation Irritation Localized pH Drop & Lipid Disruption Dissociation->Irritation Response Tissue Inflammation (H315, H319, H335) Irritation->Response

Figure 1: Mechanistic pathway of tissue irritation caused by amine hydrochloride dust exposure.

Personal Protective Equipment (PPE) Matrix

Selecting the right PPE creates a self-validating system of physical barriers tailored to the chemical's physical state. In accordance with OSHA's Laboratory Standard (29 CFR 1910.1450) governing occupational exposure to hazardous chemicals [2], the following PPE matrix must be strictly enforced.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification (The "Why")
Eye/Face Protection ANSI Z87.1-compliant unvented safety goggles.Standard safety glasses leave gaps. Unvented goggles prevent airborne micro-crystals from settling into ocular fluid, avoiding severe osmotic irritation.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended.Nitrile provides superior resistance to incidental contact with amine salts compared to latex. If the compound is dissolved in permeating solvents (e.g., DMSO), double-gloving prevents rapid transdermal delivery.
Body Protection 100% cotton lab coat with knit cuffs.Knit cuffs prevent sleeves from dragging through powder. Cotton minimizes static charge buildup, which can cause the powder to aerosolize and cling to clothing.
Respiratory N95 or P100 particulate respirator.Mandatory only if handling occurs outside a certified fume hood. Prevents inhalation of fine crystalline dust into the respiratory tract.

Operational Workflow & Engineering Controls

Handling dry powders requires meticulous technique to prevent aerosolization. The following step-by-step methodology ensures maximum safety and experimental data integrity.

HandlingWorkflow Start Start: PPE Donning (Goggles, Nitrile, Lab Coat) Hood Transfer to Fume Hood (Airflow 80-120 fpm) Start->Hood Weigh Weighing via Analytical Balance (Use Anti-static tools) Hood->Weigh Solvent Addition of Solvent (Eliminates Dust Hazard) Weigh->Solvent Seal Seal & Label Vessel (Verify Integrity) Solvent->Seal Clean Decontaminate Surfaces (Damp Wipe & Dispose) Seal->Clean

Figure 2: Step-by-step operational workflow for handling amine hydrochloride salts safely.

Step-by-Step Methodology:

  • Preparation & Static Mitigation: Ensure the chemical fume hood has a face velocity of 80–120 feet per minute (fpm). Wipe down the analytical balance and spatulas with a damp, lint-free cloth or use an anti-static ionizer.

    • Causality: Amine hydrochloride salts accumulate static charge easily. Anti-static measures prevent the powder from "jumping" off the spatula, which causes both mass loss (inaccurate dosing) and aerosolization (inhalation risk) [1].

  • Weighing Protocol: Tare a static-free weigh boat or glass vial. Using a micro-spatula, carefully transfer the (2-Phenylpropyl)(propan-2-yl)amine hydrochloride. Keep the source bottle and the receiving vessel as close together as possible to minimize the transfer path.

  • Solubilization (In-Hood): If preparing a stock solution, add the solvent (e.g., DMSO, ethanol, or aqueous buffer) directly to the vial inside the fume hood before capping.

    • Causality: Wetting the powder eliminates the airborne dust hazard entirely. Never transport the dry, unsealed powder across the laboratory.

  • Decontamination: Once the vial is sealed, wipe the exterior of the vial, the balance, and the fume hood surface with a damp paper towel. Dispose of the towel as solid hazardous waste.

Spill Response & Chemical Disposal Plan

Even with robust protocols, accidental releases can occur. Your response must be immediate and systematic to prevent cross-contamination.

Spill Response Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity of the spill.

  • Protect: Don a P100 respirator, unvented goggles, and heavy-duty nitrile gloves.

  • Contain & Neutralize: Do not dry sweep, as this will aerosolize the powder. Cover the spill with damp absorbent pads to suppress dust. Alternatively, carefully cover the powder with a commercial inert absorbent.

  • Collect: Use a non-sparking plastic scoop to collect the dampened material and place it into a sealable, chemically compatible hazardous waste container.

  • Clean: Wash the spill area with copious amounts of soap and water to remove residual salt.

Disposal Plan: Under the EPA's Resource Conservation and Recovery Act (RCRA) and the Hazardous Waste Generator Improvements Rule (40 CFR Part 262) [3], (2-Phenylpropyl)(propan-2-yl)amine hydrochloride must not be disposed of in standard municipal waste or washed down the drain.

  • Solid Waste: Collect all empty vials, contaminated gloves, and weigh boats in a designated solid hazardous waste bin lined with a primary containment bag.

  • Liquid Waste: Solutions containing this compound must be collected in compatible, clearly labeled liquid waste carboys (e.g., "Aqueous Amine Waste" or "Non-Halogenated Organic Waste" depending on the solvent used).

  • Labeling: All waste containers must be labeled with the exact chemical name, hazards (Irritant), and the accumulation start date.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor.[Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Generators (40 CFR Part 262). United States Environmental Protection Agency. [Link]

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